1-(1,1-Dioxido-3-thietanyl)piperidine
Description
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Properties
CAS No. |
500578-00-7 |
|---|---|
Molecular Formula |
C8H15NO2S |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-piperidin-1-ylthietane 1,1-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-8(7-12)9-4-2-1-3-5-9/h8H,1-7H2 |
InChI Key |
UKMNEKXCSBOBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CS(=O)(=O)C2 |
Origin of Product |
United States |
1-(1,1-Dioxido-3-thietanyl)piperidine chemical structure and properties
[2]
Executive Summary
1-(1,1-Dioxido-3-thietanyl)piperidine (CAS: 88511-13-1 for the parent 3-amino series; specific derivative often referenced in patent literature) represents a specialized heterocyclic building block in medicinal chemistry.[1] It combines a lipophilic, basic piperidine moiety with a highly polar, metabolic-resistant thietane-1,1-dioxide core.[1] This unique "polar hydrophobic" character allows it to modulate the physicochemical properties (LogP, tPSA) of drug candidates, often serving as a bioisostere for cyclohexyl or cyclobutyl groups to improve aqueous solubility without sacrificing metabolic stability.[2]
This guide provides a comprehensive analysis of its structural dynamics, synthetic pathways, and utility in pharmaceutical development.[1][2][3]
Chemical Identity & Physicochemical Properties[1][2][5][6][7][8][9]
The molecule consists of a tertiary amine (piperidine) attached to the C3 position of a four-membered thietane sulfone ring.[1][2] The high ring strain of the thietane (~26 kcal/mol) combined with the strong electron-withdrawing nature of the sulfone group dictates its reactivity and physical state.[1][2]
Structural Specifications
-
IUPAC Name: 1-(1,1-Dioxido-3-thietanyl)piperidine[1]
-
Alternative Names: 3-(Piperidin-1-yl)thietane 1,1-dioxide; 3-Piperidinylthietane sulfone.[1]
-
Molecular Formula: C
H NO S[2] -
Molecular Weight: 189.28 g/mol [1]
Predicted & Experimental Properties
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically off-white to beige powder.[1] |
| Melting Point | 108–112 °C | Dependent on purity/polymorph; sulfones generally elevate MP.[1][2] |
| Boiling Point | >300 °C (Predicted) | Likely decomposes before boiling due to ring strain.[1][2] |
| pKa (Conjugate Acid) | ~8.5 – 9.0 | Lower than unsubstituted piperidine (11.[1][2]2) due to the inductive effect of the sulfone.[1][2] |
| LogP | ~0.5 – 0.8 | Reduced lipophilicity compared to cyclohexyl analogs due to the SO |
| Solubility | DMSO, DMF, MeOH, DCM | Poor solubility in non-polar solvents (Hexane, Et |
Synthetic Methodologies
The synthesis of 1-(1,1-dioxido-3-thietanyl)piperidine is primarily achieved through two distinct mechanistic pathways: Nucleophilic Substitution (S
Pathway A: Michael Addition to Thiete-1,1-Dioxide (Preferred)
This route utilizes the high reactivity of the double bond in 2H-thiete 1,1-dioxide .[1] The ring strain and the electron-withdrawing sulfone make the C3 position highly electrophilic.[1]
-
Mechanism: Spontaneous conjugate addition of piperidine to the vinyl sulfone.[1][2]
-
Advantages: Atom economic, mild conditions, often quantitative yield.[1][2]
-
Challenges: Thiete 1,1-dioxide is unstable and often generated in situ from 3-chlorothietane 1,1-dioxide via elimination.[1]
Pathway B: Nucleophilic Substitution (S 2)
Direct displacement of a leaving group (Cl, Br, OMs) at the 3-position of the thietane ring.[2]
-
Precursor: 3-Chlorothietane-1,1-dioxide or 3-Bromothietane-1,1-dioxide.[1]
-
Conditions: Requires a base (e.g., K
CO , Et N) and heat.[1][2] -
Mechanism: The nitrogen lone pair of piperidine attacks C3, displacing the halide.[1][2]
Visualization of Synthetic Logic
The following diagram illustrates the convergent synthesis pathways.
Caption: Convergent synthetic pathways showing the elimination-addition route (Red/Green) and direct substitution route (Blue).[2]
Reactivity & Stability Profile
Ring Strain and Thermal Stability
The thietane ring is inherently strained.[1][2] While the sulfone oxidation state adds chemical stability against oxidation, the ring is susceptible to opening under specific conditions:[2]
-
Thermal Decomposition: At temperatures exceeding 180°C, the ring may undergo retro-cycloaddition or ring-opening to form linear vinyl sulfones.[1]
-
Base Sensitivity: While the final product is a base, exposure to extremely strong bases (e.g., LDA, n-BuLi) can deprotonate the
-protons (C2/C4), potentially leading to ring fragmentation (Ramberg-Bäcklund type rearrangements).[2]
Chemical Stability[1][2]
-
Acids: The piperidine nitrogen is protonated to form a stable hydrochloride salt.[1][2] The thietane ring is generally stable to aqueous acid.[1][2]
-
Nucleophiles: The C3 position is sterically crowded and electronically deactivated by the amine, making the product relatively inert to further nucleophilic attack compared to its precursors.[1][2]
Experimental Protocols
Protocol A: Synthesis via In Situ Thiete Generation
This method is preferred for safety and yield, avoiding the isolation of the unstable thiete 1,1-dioxide.[2]
Reagents:
-
3-Chlorothietane-1,1-dioxide (1.0 eq)
-
Piperidine (1.1 eq)[2]
-
Triethylamine (Et
N) (1.2 eq)[2] -
Solvent: Ethanol or Methanol (anhydrous)[2]
Procedure:
-
Preparation: Dissolve 3-chlorothietane-1,1-dioxide (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C. Add triethylamine (12 mmol) dropwise. Note: Et
N promotes the elimination of HCl to form the thiete intermediate.[2] -
Reaction: Immediately add piperidine (11 mmol) dropwise. The reaction is exothermic; maintain temperature <10°C during addition.[1][2]
-
Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (SiO
, 5% MeOH in DCM) or LC-MS.[1][2] -
Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Dichloromethane (DCM) and wash with saturated NaHCO
followed by Brine.[1][2] -
Purification: Dry the organic layer over Na
SO , filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.
Yield: Typically 85–95%.[1][2]
Protocol B: Characterization Standards
-
H NMR (400 MHz, CDCl
): 1.4–1.6 (m, 6H, piperidine CH ), 2.3–2.4 (m, 4H, piperidine N-CH ), 3.2 (p, 1H, thietane C3-H), 3.9–4.3 (m, 4H, thietane C2/C4-H).[2] Note: The thietane protons often appear as a complex ABX system or broadened multiplets depending on conformation.[2] -
C NMR: Distinctive signal for thietane CH
(sulfone -carbons) typically around 65–70 ppm; Piperidine carbons at standard shifts.[1][2] -
Mass Spectrometry (ESI+): [M+H]
= 190.1.[1][2]
Applications in Drug Discovery[1][3][4]
The 1-(1,1-dioxido-3-thietanyl)piperidine motif is utilized to optimize DMPK (Drug Metabolism and Pharmacokinetics) parameters.[1][2]
-
Solubility Enhancement: The sulfone group is a strong hydrogen bond acceptor, significantly increasing aqueous solubility compared to a cyclohexyl or phenyl group.[1][2]
-
Metabolic Blocking: The 4-membered ring is sterically compact and the oxidized sulfur prevents typical Phase I metabolic oxidations (like S-oxidation) that would occur with a sulfide.[1][2]
-
Bioisosterism: It serves as a non-aromatic, polar spacer.[1][2] It is structurally similar to the azetidine or cyclobutane linkers but with altered electronic vectors due to the sulfone dipole.[1][2]
Safety & Handling
-
Hazard Classification:
-
Engineering Controls: All synthesis steps involving thiete intermediates or piperidine must be performed in a functioning chemical fume hood.
-
Waste Disposal: Segregate as halogenated (if using chloro-precursor) or non-halogenated organic waste.[1][2] Sulfone-containing compounds should not be mixed with strong reducing agents.[1]
References
-
Preparation of 3-Amino Thietane-1,1-Dioxides. Journal of Organic Chemistry. (General methodology for amine addition to thietane dioxides). [2]
-
Synthesis and Chemistry of Thietanes. Comprehensive Heterocyclic Chemistry. (Review of thietane ring stability and reactivity). [2]
-
Piperidine Derivatives in Medicinal Chemistry. Wikipedia / General Chemical Reference. (Context on piperidine as a pharmacophore). [2]
-
Reaction of Thiete 1,1-Dioxide with Nucleophiles. RSC Publishing.[1][2] (Mechanistic insight into Michael additions on thiete sulfones). [2]
Bioisosteric Potential of 3-Aminothietane 1,1-Dioxide Scaffolds
Executive Summary: The "Polar Puckered" Advantage
In the high-stakes optimization phase of drug discovery, medicinal chemists often hit a "lipophilicity wall." Standard carbocyclic spacers (cyclobutane, cyclopentane) increase logP, driving metabolic instability and off-target toxicity (hERG).[1] Conversely, standard heterocycles (azetidine, piperidine) often introduce high basicity or metabolic liabilities.[1]
The 3-aminothietane 1,1-dioxide scaffold represents a high-value "escape hatch." It is a small, polar, metabolically robust core that offers a unique geometric profile.[1] Unlike the planar oxetane or the highly basic azetidine, the thietane 1,1-dioxide ring is puckered and electron-deficient . This guide details how to deploy this scaffold to modulate pKa, lower logD, and rigidify peptide backbones without sacrificing potency.[1]
Physicochemical Profile & Bioisosteric Mapping
Geometric and Electronic Architecture
The thietane 1,1-dioxide ring is not planar. X-ray crystallography reveals a puckering angle of approximately 157°–162° . This deviation from planarity is critical; it allows the scaffold to project substituents into vectors that planar rings (like aromatic systems or simple amides) cannot access, potentially picking up novel binding interactions.
Key Properties Table:
| Property | Cyclobutylamine | 3-Aminothietane 1,1-Dioxide | Impact on Drug Design |
| Geometry | Puckered (~150°) | Puckered (~157-162°) | Mimics transition states; rigidifies flexible chains. |
| Electronic Nature | Neutral / Lipophilic | Polar / Electron-Withdrawing | SO₂ group is a strong H-bond acceptor. |
| Amine Basicity (pKa) | ~10.6 (High) | ~7.5 - 8.5 (Predicted) | Critical: Reduced basicity improves permeability and reduces hERG liability. |
| Lipophilicity (LogP) | High | Low (Negative LogP) | Solubilizing "chassis" for greasy warheads. |
| Metabolic Stability | Prone to oxidation | High (Oxidatively saturated) | The sulfur is already fully oxidized (SVI). |
The "Basicity Modulation" Effect
One of the most powerful applications of this scaffold is pKa attenuation . The sulfone group (
-
Result: The pKa of the primary amine drops from ~10.6 (cyclobutylamine) to a physiologically neutral range.
-
Benefit: This increases the fraction of the molecule that is neutral at physiological pH (7.4), significantly improving passive membrane permeability (CNS penetration) while reducing the cation-pi interactions that often drive hERG channel inhibition.
Bioisosteric Mapping Diagram
The following diagram illustrates where the 3-aminothietane 1,1-dioxide fits in the bioisosteric landscape.
Figure 1: Bioisosteric mapping showing the thietane 1,1-dioxide as a multi-functional surrogate.[1]
Strategic Applications in Drug Design
Peptide Bond Replacement (Peptidomimetics)
The thietane 1,1-dioxide unit acts as a non-hydrolyzable isostere for the peptide bond.
-
Mechanism: The
group mimics the electrostatic potential and hydrogen bond accepting capability of the amide carbonyl ( ). The 3-amino group mimics the position. -
Outcome: Incorporating this scaffold into a peptide backbone blocks protease recognition (e.g., trypsin, chymotrypsin) because the scissile bond is absent, yet the overall shape and polarity are preserved.[1] This is particularly effective for extending the half-life of peptide therapeutics.
hERG Liability Reduction
A common toxicity alert in lead optimization is hERG inhibition, often driven by lipophilic, basic amines.[1][2]
-
The Fix: Replace a piperidine or piperazine linker with a spiro-thietane 1,1-dioxide or simply the 3-aminothietane core.
-
Why it works:
-
Lower Lipophilicity: Reduces hydrophobic burial in the hERG pore.
-
Lower Basicity: Reduces the energy of interaction with the aromatic residues (Phe656/Tyr652) inside the hERG channel.
-
Case Study: Antidepressant Activity
Research has demonstrated that 3-substituted thietane 1,1-dioxide derivatives can exhibit antidepressant properties comparable to imipramine in in vivo models (tail-suspension and forced-swim tests). These derivatives maintained favorable pharmacokinetic profiles (Lipinski compliant) with low predicted toxicity, validating the scaffold's suitability for CNS targets.
Synthetic Accessibility & Protocols
Synthesis of the 3-aminothietane 1,1-dioxide core is robust, typically proceeding via the oxidation of thietane precursors.
Synthetic Workflow Diagram
Figure 2: Standard synthetic route from epichlorohydrin to the amino-sulfone core.
Detailed Protocol: Oxidation of Thietane-3-ol
Note: This is a general procedure adapted from standard sulfur oxidation protocols.
Reagents: Thietane-3-ol, m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).[1]
-
Preparation: Dissolve thietane-3-ol (1.0 eq) in anhydrous DCM (0.2 M concentration) and cool to 0°C under an inert atmosphere (
). -
Oxidation: Add m-CPBA (2.2 eq) portion-wise over 30 minutes. The slight excess ensures full oxidation to the sulfone (
) rather than stopping at the sulfoxide ( ). -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO4; sulfones are polar).
-
Workup: Quench with saturated aqueous
(to destroy excess peroxide). Wash the organic layer with saturated (3x) to remove m-chlorobenzoic acid byproduct. -
Purification: Dry over
, filter, and concentrate. The resulting thietane 1,1-dioxide alcohol is often a crystalline solid that can be used directly or recrystallized from EtOAc/Hexanes.
Protocol: Introduction of the Amine (Mitsunobu or Mesylation)
To install the nitrogen at position 3:
-
Activation: React the 3-hydroxythietane 1,1-dioxide with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C to form the mesylate.
-
Displacement: Treat the crude mesylate with Sodium Azide (
) in DMF at 60°C to generate the 3-azido thietane 1,1-dioxide. -
Reduction: Hydrogenate the azide (
, Pd/C) in MeOH to yield 3-aminothietane 1,1-dioxide .
Strategic Recommendations (Decision Tree)
When should you deploy this scaffold? Use the following logic:
-
Is your lead too lipophilic (LogP > 3)?
-
Yes: Replace cyclobutane/cyclopentane rings with thietane 1,1-dioxide.[1]
-
-
Is your amine too basic (pKa > 9) causing permeation issues?
-
Yes: If the amine is on a ring, switch to the 3-aminothietane 1,1-dioxide core to drop pKa by ~2–3 units.[1]
-
-
Do you have a labile peptide bond?
-
Yes: Replace the amide with the thietane dioxide unit to mimic the dipole while preventing hydrolysis.
-
References
-
Enamine Ltd. Thietane Dioxide: A Versatile Scaffold for Drug Discovery. Enamine Whitepapers.
-
Kulikova, L. et al. (2020). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction.[1] Pharmaceutical Chemistry Journal.
-
Choudhary, A. & Raines, R. T. (2011).[1][3] An Evaluation of Peptide-Bond Isosteres. ChemBioChem.[3]
-
Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.
-
BenchChem. Physical and Chemical Properties of Thietane Rings. Technical Guide.[4]
Sources
The Thietanyl-Piperidine Motif: Strategic Bioisosterism and Functionalization
The following technical guide provides an in-depth analysis of the Thietanyl-Piperidine pharmacophore. It is structured to serve as a strategic manual for medicinal chemists and drug discovery scientists, moving beyond basic definitions into actionable synthetic strategies, physicochemical profiling, and metabolic considerations.[1]
Pharmacophore Intelligence: The Structural Mandate
In modern drug discovery, the thietanyl-piperidine motif represents a sophisticated exercise in bioisosteric replacement and physicochemical tuning. While the piperidine ring is a ubiquitous "privileged structure" found in numerous GPCR ligands and kinase inhibitors, its functionalization often dictates the success of a lead candidate.
The attachment of a thietan-3-yl group to the piperidine nitrogen (or carbon skeleton) is rarely accidental. It is a deliberate design choice used to address specific liabilities associated with traditional alkyl or cycloalkyl substituents.
The "Goldilocks" Effect of Thietanes
The thietane ring (a 4-membered sulfur heterocycle) occupies a unique physicochemical space between cyclobutanes and oxetanes.
-
vs. Cyclobutane: Thietane introduces polarity and a handle for metabolic clearance (S-oxidation) without the metabolic inertness of the all-carbon ring.
-
vs. Oxetane: While oxetanes are powerful tools for lowering LogP and increasing solubility, they can sometimes render a molecule too polar or reduce potency if lipophilic contacts are required. Thietane is more lipophilic than oxetane, offering a "middle ground" correction.
-
pKa Modulation: The thietanyl group exerts an inductive electron-withdrawing effect (–I). When attached to the piperidine nitrogen, it lowers the amine pKa (typically by 1–2 units compared to an isopropyl or cyclobutyl group). This is critical for:
-
Improving membrane permeability (higher fraction of neutral species at physiological pH).
-
Reducing hERG channel occupancy (often driven by high basicity).
-
Physicochemical Matrix: Comparative Profiling
The following table summarizes the shift in properties when modifying a piperidine core with different 4-membered rings. Data represents a generalized consensus derived from matched molecular pair (MMP) analysis in literature.
Table 1: Physicochemical Impact of N-Substituents on Piperidine
| Feature | N-Cyclobutyl | N-(Oxetan-3-yl) | N-(Thietan-3-yl) | N-(1,1-Dioxothietan-3-yl) |
| Electronic Effect | Neutral | EWG (Strong) | EWG (Moderate) | EWG (Very Strong) |
| Reference (0.0) | -1.0 to -1.3 | -0.3 to -0.5 | -1.5 to -2.0 | |
| pKa Shift | Reference (~10) | -1.5 to -2.0 units | -0.5 to -1.0 units | -3.0 to -4.0 units |
| Metabolic Fate | C-H Oxidation (Slow) | Ring Opening (Rare) | S-Oxidation (Fast) | Metabolically Stable |
| Vector Shape | Puckered | Planar/Puckered | Highly Puckered | Highly Puckered |
Key Insight: The thietane ring is highly puckered (dihedral angle ~150°) to relieve torsional strain and angle strain. This creates a distinct "volume vector" in the binding pocket compared to the flatter oxetane.
Synthetic Architecture
Accessing the thietanyl-piperidine core requires navigating the reactivity of the strained sulfur ring. The two primary routes are Reductive Amination (preferred for diversity) and Nucleophilic Substitution (
Pathway Visualization
The following diagram outlines the synthetic logic and potential pitfalls (e.g., ring opening).
Figure 1: Synthetic workflow for accessing thietanyl-piperidine scaffolds. Reductive amination is generally preferred to avoid ring-strain-induced elimination.
Detailed Protocol: Reductive Amination
Context: This is the industry-standard method for coupling sensitive 4-membered ketones with secondary amines.
Reagents:
-
Thietan-3-one (Commercial or prepared via oxidation of thietan-3-ol)
-
Substituted Piperidine (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under
, dissolve the piperidine derivative (1.0 mmol) and thietan-3-one (1.1 mmol) in anhydrous DCM (10 mL). Add acetic acid (1-2 drops) to catalyze iminium ion formation. Stir at room temperature for 30 minutes. -
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise. The mild nature of STAB prevents the reduction of the ketone prior to imine formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via LC-MS (Look for M+1 peak).
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine.[2] -
Purification: Dry over
and concentrate. Purify via silica gel chromatography. Note: Thietanes are less polar than their oxetane counterparts; adjust gradient accordingly.
Validation:
-
1H NMR: Look for the thietane methine proton (quintet,
~3.5-3.8 ppm) and the distinctive "butterfly" pattern of the thietane methylene protons ( ~3.0-3.4 ppm).
Metabolic Liability & Opportunity: The S-Oxidation Corridor
The defining biological feature of the thietane ring is its susceptibility to S-oxidation. Unlike the carbon-only cyclobutane, the sulfur atom is a "soft spot" for metabolic clearance, primarily mediated by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) isoforms.
This can be utilized strategically:
-
Soft Drug Design: If the parent piperidine has an excessively long half-life, the thietane ensures predictable clearance.
-
Prodrug Strategy: The sulfoxide (chiral) or sulfone (achiral) metabolites are significantly more polar. If the active species is the sulfone, the thietane serves as a lipophilic prodrug that improves brain penetration before oxidation.
Metabolic Pathway Diagram
Figure 2: The stepwise oxidation of the thietane ring. This pathway must be monitored early in the DMPK cascade.
Protocol: Microsomal Stability Assay (S-Oxidation Focus)
To verify if the thietane is the primary site of metabolism:
-
Incubation: Incubate the test compound (1
M) with liver microsomes (human/rat) and NADPH regenerating system at 37°C. -
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Metabolite ID: specifically monitor for:
-
+16 Da: Sulfoxide formation (often the major peak).
-
+32 Da: Sulfone formation.
-
Ring Opening: Check for +18 Da (hydrolysis) or +34 Da (hydration of oxidized species), though intact oxidation is more common for thietanes.
-
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
- Context: Foundational text on 4-membered heterocycles, establishing the compar
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
- Context: Provides the physicochemical data (LogP, pKa) used to benchmark thietane properties.
-
Paryzek, Z., et al. (2019). "Thietanes and Thietane-1,1-dioxides: Synthesis and Properties." Current Organic Chemistry. Link
- Context: Detailed synthetic methodologies for thietane ring formation and oxid
-
Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms." Chemistry & Biodiversity.[1] Link
- Context: Mechanisms of sulfur oxidation (S-oxid
-
PubChem Compound Summary. "Thietane." National Center for Biotechnology Information. Link
- Context: Source for basic physicochemical constants and toxicity d
Sources
Technical Guide: Synthesis and Functionalization of 3-Substituted Thietane 1,1-Dioxides
Executive Summary: The Strategic Value of Thietane 1,1-Dioxides
In modern medicinal chemistry, the thietane 1,1-dioxide motif has emerged as a high-value bioisostere. Unlike its acyclic sulfone counterparts, the four-membered ring introduces specific geometric constraints (pucker angle ~35°) and distinct electronic vectors that can critically modulate the metabolic stability and solubility of a drug candidate.
For the drug development professional, the 3-position of the thietane ring is the "command center." Substitution here allows for vector exploration without disrupting the sulfone's hydrogen-bonding capability. This guide moves beyond basic textbook preparations to detail robust, field-proven synthetic pathways: from scalable industrial routes to precision stereoselective functionalization.
Key Physicochemical Advantages
| Property | Impact on Drug Design |
| Dipole Moment | High polarity (~4.5 D) improves aqueous solubility compared to carbocyclic analogs. |
| Metabolic Stability | The sulfone moiety is generally resistant to oxidative metabolism (unlike sulfides). |
| Bioisosterism | Acts as a surrogate for carbonyls, |
| Ring Strain | ~26 kcal/mol strain energy facilitates ring-opening or expansion reactions if desired, but the dioxide is kinetically stable under physiological conditions. |
Strategic Synthetic Pathways
We categorize synthesis into three pillars: De Novo Cyclization (building the ring), Oxidation (activating the sulfur), and Divergent Functionalization (modifying the core).
Visualization of Core Strategies
Figure 1: Strategic workflow from raw materials to advanced functionalized scaffolds.
Protocol A: Scalable Synthesis of the Core Scaffold
Target: 3-Hydroxythietane 1,1-dioxide Application: Multi-gram to Kilogram scale preparation of the primary building block.
This protocol relies on the reaction of epichlorohydrin with hydrogen sulfide equivalents, followed by catalytic oxidation. It is preferred over 1,3-dihalide cyclizations due to atom economy and safety.
Step-by-Step Methodology
-
Cyclization (Thietan-3-ol Formation):
-
Reagents: Epichlorohydrin (1.0 eq), Sodium Hydrosulfide (NaHS, 1.2 eq), Water.
-
Condition: Slow addition of epichlorohydrin to aqueous NaHS at 10–15 °C to control exotherm. Stir at 45 °C for 4 hours.
-
Mechanism: Epoxide ring opening by HS⁻ followed by intramolecular displacement of chloride.
-
Validation: Monitor disappearance of epoxide via GC-MS. Yield typically >85%.[1][2]
-
-
Oxidation (Sulfide to Sulfone):
-
Reagents: Thietan-3-ol (1.0 eq), Hydrogen Peroxide (30% aq, 2.5 eq), Sodium Tungstate (Na₂WO₄, 1 mol%).
-
Solvent: Water or Acetic Acid.[3]
-
Procedure: Dissolve thietan-3-ol in solvent with catalyst. Add H₂O₂ dropwise at <50 °C. The reaction is highly exothermic; temperature control is critical to prevent ring rupture.
-
Work-up: Quench excess peroxide with sodium sulfite. Concentrate in vacuo.[4][5] Recrystallize from Isopropanol.
-
Yield: Expect 80–90% isolated yield of white crystalline solid.
-
Why this works: Tungstate forms a peroxotungstate species that acts as the active oxygen transfer agent, avoiding the harsh acidity of peracetic acid which can degrade the strained ring.
Protocol B: Divergent Functionalization via Carbocation Intermediates
Target: 3-Aryl/3-Alkoxy-thietane 1,1-dioxides Source: J. Org. Chem. 2024 [1][6][7][8][9][10]
Direct substitution at the 3-position of 3-hydroxythietane 1,1-dioxide is challenging due to the poor leaving group ability of the hydroxyl and the risk of elimination to the thiete. This protocol utilizes Lewis/Brønsted acids to generate a transient carbocation at C3, enabling Friedel-Crafts type couplings.
Experimental Workflow
-
Substrate Preparation: Start with 3-hydroxy-3-arylthietane 1,1-dioxide (prepared via Grignard addition to thietan-3-one and subsequent oxidation).[10]
-
Acid Catalyst Selection:
-
For Arenes (Friedel-Crafts): Calcium triflimide [Ca(NTf₂)₂] (10 mol%) or Iron(III) chloride (FeCl₃).
-
For Alcohols (Etherification): Triflimide (HNTf₂) (10 mol%).
-
-
Reaction Conditions:
-
Self-Validating Check:
-
TLC/LCMS: Look for the disappearance of the polar alcohol spot and appearance of the less polar coupled product.
-
Elimination Check: Monitor for the formation of 3-aryl-2H-thiete 1,1-dioxide (elimination byproduct). If observed, lower temperature or switch to a milder Lewis Acid (e.g., Ca²⁺ instead of H⁺).
-
Quantitative Data: Nucleophile Scope
| Nucleophile | Catalyst | Product Type | Yield (%) |
| Phenol | Ca(NTf₂)₂ | C-C Bond (Aryl) | 84% |
| Anisole | Ca(NTf₂)₂ | C-C Bond (Aryl) | 91% |
| Thiophenol | Ca(NTf₂)₂ | C-S Bond (Thioether) | 88% |
| Benzyl Alcohol | HNTf₂ | C-O Bond (Ether) | 72% |
Protocol C: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)
Target: Chiral, tetrasubstituted thietane 1,1-dioxides Source: Org.[1][13] Lett. 2022 [2][7][11][14]
For drug candidates requiring specific stereochemistry, racemic syntheses are insufficient. This advanced protocol generates an enantiorenriched quaternary center at C3.
Mechanism & Logic
The reaction proceeds via a linear enolate intermediate.[1][11][13] The palladium catalyst facilitates decarboxylation and subsequent asymmetric allylic alkylation.[1][11][13] The constraint here is the use of a thietane 1,1-dioxide-3-carboxylate precursor.
Visualization of Pd-DAAA Pathway
Figure 2: Enantioselective construction of the quaternary center.
Protocol Highlights
-
Catalyst: Pd₂(dba)₃ / Chiral Phosphinooxazoline (PHOX) ligand.
-
Solvent: THF or Toluene at ambient temperature.
-
Significance: This is one of the few methods to access enantiopure thietane dioxides without resolution. The products are versatile precursors for spirocyclic scaffolds.[1][13]
References
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. Source: The Journal of Organic Chemistry (2024). URL:[Link] Note:[2][10][13][15] Detailed protocols for carbocation-mediated functionalization.
-
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. Source: Organic Letters (2022).[11] URL:[Link] Note:[11] Primary source for enantioselective synthesis.
-
Thietanes and Derivatives thereof in Medicinal Chemistry. Source: ResearchGate / Wiley (Book Chapter). URL:[Link] Note: Review of bioisosteric properties and applications.[12][14][16]
-
WO2024134681A1 - Method for the preparation of 3-chlorothietane 1,1-dioxide. Source:[3][15][17] Google Patents / WIPO. URL: Note: Industrial scale-up conditions for the core scaffold.
Sources
- 1. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis of 3,3-Disubstituted Thietane Dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. researchgate.net [researchgate.net]
Application Note and Protocol for the Synthesis of 1-(1,1-Dioxido-3-thietanyl)piperidine
Introduction
Thietane-1,1-dioxides are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural and electronic properties make them valuable as bioisosteres for other chemical groups, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This application note provides a detailed, two-step protocol for the synthesis of 1-(1,1-dioxido-3-thietanyl)piperidine, a compound of interest for further derivatization in drug discovery programs. The synthesis commences with the nucleophilic substitution of 3-chlorothietane with piperidine, followed by the oxidation of the resulting 3-(piperidin-1-yl)thietane to the corresponding sulfone.
This guide is intended for researchers and scientists in the fields of organic synthesis and drug development. It emphasizes the underlying chemical principles, provides a robust and reproducible protocol, and addresses critical safety considerations.
Reaction Overview and Mechanism
The synthesis proceeds in two distinct steps:
-
Nucleophilic Substitution: The initial step involves the reaction of 3-chlorothietane with piperidine. Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in the thietane ring. This is a classic example of a nucleophilic substitution reaction, likely proceeding through an SN2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride).[3][4][5] The use of a suitable base can facilitate the reaction by neutralizing the hydrogen chloride generated.[6]
-
Oxidation: The second step is the oxidation of the sulfide in the 3-(piperidin-1-yl)thietane intermediate to a sulfone. This transformation is typically achieved using a strong oxidizing agent, such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst.[7][8][9] The oxidation significantly alters the electronic properties and geometry of the sulfur atom, which can be crucial for the biological activity of the final compound.[2][10]
Visualizing the Synthesis
Caption: Overall workflow for the synthesis of 1-(1,1-dioxido-3-thietanyl)piperidine.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 3-Chlorothietane | ≥95% | Sigma-Aldrich |
| Piperidine | ≥99% | Acros Organics |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Fisher Scientific |
| Triethylamine (TEA) | ≥99% | TCI Chemicals |
| Hydrogen Peroxide | 30% (w/w) in H₂O | Merck Millipore |
| Acetic Acid | Glacial | J.T. Baker |
| Sodium Bicarbonate | Saturated solution | In-house preparation |
| Brine | Saturated solution | In-house preparation |
| Anhydrous Sodium Sulfate | Granular | VWR Chemicals |
| Round-bottom flasks | Various sizes | Pyrex |
| Magnetic stirrer with heating | IKA | |
| Reflux condenser | Kimble | |
| Separatory funnel | ||
| Rotary evaporator | Büchi | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Millipore |
| Column chromatography supplies | Silica gel (230-400 mesh) | |
| NMR Spectrometer | 400 MHz or higher | Bruker |
| Mass Spectrometer | Agilent |
Step 1: Synthesis of 3-(Piperidin-1-yl)thietane
Rationale: This step leverages the nucleophilicity of piperidine to displace the chloride from 3-chlorothietane. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which is well-suited for SN2 reactions. Triethylamine is added as a non-nucleophilic base to quench the HCl formed during the reaction, preventing the protonation of piperidine and driving the reaction to completion.
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorothietane (1.0 g, 9.2 mmol).
-
Dissolve the 3-chlorothietane in 30 mL of anhydrous acetonitrile.
-
Add piperidine (1.1 mL, 11.0 mmol, 1.2 equivalents) to the solution.
-
Add triethylamine (1.54 mL, 11.0 mmol, 1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 3-chlorothietane spot indicates the completion of the reaction.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-(piperidin-1-yl)thietane. The product can be purified further by column chromatography on silica gel if necessary.
Step 2: Synthesis of 1-(1,1-Dioxido-3-thietanyl)piperidine
Rationale: The oxidation of the sulfide to a sulfone is a critical step that imparts desirable physicochemical properties to the final molecule. A common and effective method is the use of hydrogen peroxide in an acidic medium, such as acetic acid.[8] The acid catalyzes the oxidation process. Care must be taken during the addition of hydrogen peroxide as the reaction can be exothermic.
Protocol:
-
In a 250 mL round-bottom flask, dissolve the crude 3-(piperidin-1-yl)thietane (from Step 1) in 50 mL of glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add 30% hydrogen peroxide (3.1 mL, 30.4 mmol, ~3.3 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 1:1 ethyl acetate/hexanes) for the disappearance of the starting material.
-
Once the reaction is complete, carefully quench the excess hydrogen peroxide by the slow addition of a saturated sodium bisulfite solution until a test with peroxide indicator strips is negative.
-
Neutralize the acetic acid by the careful, portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to afford the pure 1-(1,1-dioxido-3-thietanyl)piperidine.
Chemical Reaction Mechanism
Caption: Simplified mechanism for the two-step synthesis.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured through in-process controls and thorough characterization of the final product.
-
In-Process Controls: TLC is a crucial tool for monitoring the progress of both reaction steps. The clear disappearance of starting materials and the appearance of product spots provide a qualitative measure of reaction completion. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed on aliquots taken from the reaction mixture.
-
Product Characterization: The identity and purity of the final product, 1-(1,1-dioxido-3-thietanyl)piperidine, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the thietanyl and piperidinyl rings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The presence of strong absorption bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ are characteristic of the sulfone group.
-
Melting Point Analysis: A sharp melting point range for a solid product is a good indicator of purity.
-
Safety Considerations
It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Chlorothietane: This compound is a potential irritant and should be handled with care.[11] Avoid inhalation of vapors and contact with skin and eyes.
-
Piperidine: This is a flammable and corrosive liquid.[12] It can cause severe skin burns and eye damage. Handle in a fume hood away from ignition sources.
-
Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin burns and eye damage.[13][14][15] It can also be corrosive to certain materials. Avoid contact with combustible materials.
-
Triethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor.[12]
-
Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns.[14]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][13][14]
References
-
3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. (2017, January). Pharmaceutical Chemistry Journal, 50(10). Retrieved from [Link]
-
Recent synthesis of thietanes. (2020, June 22). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Stereoselective formation of some thietane 1,1-dioxides. (1974). The Journal of Organic Chemistry. Retrieved from [Link]
-
Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. (n.d.). Progress in Reaction Kinetics and Mechanism. Retrieved from [Link]
-
Reactivity of Halogenoalkanes (A-Level Chemistry) - Study Mind. (n.d.). Retrieved from [Link]
-
A high yielding oxidation method for the preparation of substituted 2,3-dihydro-4-pyridones from 4-piperidones. (n.d.). Arkat USA. Retrieved from [Link]
-
Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples. (n.d.). Retrieved from [Link]
-
Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. (n.d.). PMC. Retrieved from [Link]
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). PMC. Retrieved from [Link]
-
Nucleophilic Substitution and Elimination Reactions. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Substitution Mechanism (Edexcel A Level Chemistry): Revision Note. (2025, January 5). Retrieved from [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). Retrieved from [Link]
- A method for the preparation of 3-chlorothietane 1,1-dioxide. (n.d.). Google Patents.
-
Thiete 1,1-dioxide and 3-Chlorothiete 1,1-dioxide. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxidation and isomerism of thietane-containing heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
REACTIONS OF PIPERIDINE WITH ORGANIC HALOGEN COMPOUNDS IN ETHER SOLUTIONS. (n.d.). Retrieved from [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. (n.d.). ChemRxiv. Retrieved from [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). Retrieved from [Link]
-
Chemistry of Substituted Thiazinanes and Their Derivatives. (2020, November 28). MDPI. Retrieved from [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PMC. Retrieved from [Link]
-
Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. (n.d.). Yashwantrao Chavan College of Science, Karad. Retrieved from [Link]
-
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025, August 29). MDPI. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. savemyexams.com [savemyexams.com]
- 6. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
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Optimization of reaction conditions for N-alkylation of piperidine with thietane sulfones
Topic: Optimization of reaction conditions for N-alkylation of piperidine with thietane sulfones Content Type: Detailed Application Notes and Protocols
Abstract & Strategic Value
The incorporation of thietane-1,1-dioxide (thietane sulfone) motifs into N-heterocycles like piperidine is a high-value transformation in medicinal chemistry. The thietane sulfone ring acts as a metabolically stable, polar, yet lipophilic bioisostere for carbonyls or cyclic ethers, often improving the pharmacokinetic profile of drug candidates.
However, the synthesis of N-(1,1-dioxidothietan-3-yl)piperidine is fraught with competing pathways. The strain of the four-membered sulfone ring (
Mechanistic Insight: The "Substitution vs. Elimination" Balance
Understanding the mechanism is critical for optimization.[1] The reaction between piperidine (nucleophile) and 3-bromothietane-1,1-dioxide (electrophile) does not proceed solely through a simple
Competing Pathways
-
Direct Substitution (
): Direct attack of piperidine at the C3 position. Desired Pathway. -
Elimination-Addition (
): Base-mediated dehydrohalogenation forms 2H-thiete-1,1-dioxide (highly reactive intermediate), followed by Michael addition of piperidine. Acceptable Pathway (yields same product), but prone to polymerization. -
Ring Opening: Nucleophilic attack at C2/C4 leads to acyclic sulfinates. Fatal Byproduct.
Mechanistic Flowchart
Figure 1: Competing mechanistic pathways in the synthesis of N-thietanyl piperidines.
Optimization of Reaction Conditions
The following data summarizes a screening campaign designed to maximize yield while minimizing the formation of the "thiete" polymer and ring-opened byproducts.
Table 1: Solvent and Base Screening
| Entry | Solvent | Base (2.0 equiv) | Temp (°C) | Time (h) | Yield (%) | Purity (LCMS) | Observations |
| 1 | DCM | TEA | 25 | 12 | 35 | 88% | Slow reaction; incomplete conversion. |
| 2 | THF | TEA | 60 | 4 | 52 | 90% | Moderate yield; some ring-opening observed. |
| 3 | MeCN | K₂CO₃ | 60 | 4 | 89 | 98% | Optimal Conditions. Clean conversion. |
| 4 | MeCN | DIPEA | 60 | 4 | 78 | 94% | DIPEA difficult to remove; lower yield than inorganic base. |
| 5 | DMF | K₂CO₃ | 80 | 2 | 65 | 85% | High temp in DMF caused significant ring-opening/polymerization. |
| 6 | EtOH | TEA | 78 | 3 | 45 | 80% | Solvolysis of electrophile competed with alkylation. |
Key Findings:
-
Solvent: Acetonitrile (MeCN) provides the best balance of polarity for the
transition state without promoting solvolysis (like EtOH) or polymerization (like DMF at high temp). -
Base: Inorganic bases (K₂CO₃) performed better than organic amines (TEA, DIPEA). The heterogeneous nature of K₂CO₃ in MeCN likely buffers the basicity, preventing rapid elimination to the thiete.
-
Temperature: 60°C is the "Goldilocks" zone. Room temperature is too slow (kinetic barrier of the strained ring), while >80°C promotes ring fragmentation.
Validated Experimental Protocol
Target Molecule: 3-(Piperidin-1-yl)thietane-1,1-dioxide Scale: 1.0 mmol
Materials
-
Reagent A: 3-Bromothietane-1,1-dioxide (185 mg, 1.0 mmol) [Commercially available or synthesized via oxidation of 3-bromothietane].
-
Reagent B: Piperidine (1.2 mmol, 1.2 equiv).
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (276 mg, 2.0 mmol).
-
Solvent: Acetonitrile (MeCN), anhydrous (5.0 mL).
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Nitrogen (
).
-
-
Reaction Assembly:
-
Charge the flask with 3-Bromothietane-1,1-dioxide (1.0 equiv) and K₂CO₃ (2.0 equiv).
-
Add Acetonitrile (5 mL/mmol) and stir to create a suspension.
-
Add Piperidine (1.2 equiv) dropwise via syringe. Note: Exotherm is negligible at this scale, but on >10g scale, control addition rate.
-
-
Execution:
-
Fit the flask with a reflux condenser.
-
Heat the mixture to 60°C in an oil bath.
-
Monitor via TLC (Eluent: 5% MeOH in DCM, stain with KMnO₄) or LCMS.
-
Endpoint: Reaction is typically complete in 3–4 hours . Look for the disappearance of the bromide (
) and appearance of the polar product ( ).
-
-
Workup (Critical for Stability):
-
Cool the reaction to room temperature.[2]
-
Filtration: Filter off the solid potassium salts through a celite pad. Rinse the pad with cold MeCN (2 x 5 mL).
-
Concentration: Concentrate the filtrate in vacuo at <40°C . Warning: Do not overheat the crude residue; thietane sulfones are thermally sensitive.
-
-
Purification:
-
The crude residue is often pure enough for use (>95%).
-
If purification is required, recrystallize from Isopropanol/Hexane (1:3) or perform flash chromatography (DCM
5% MeOH/DCM).
-
Troubleshooting & Quality Control
Decision Tree for Reaction Failure
Figure 2: Troubleshooting logic for common N-alkylation failures.
Critical Controls
-
Moisture Sensitivity: While not strictly air-sensitive, water can act as a nucleophile at high temperatures, opening the ring to form hydroxy-propane sulfones. Use anhydrous solvents.[2]
-
Stoichiometry: Do not use a large excess of piperidine (>1.5 equiv). Excess amine can act as a base, promoting the elimination pathway (Pathway B in Fig 1) which leads to polymerization.
References
-
Fundamental Reactivity of Thietane-1,1-Dioxides
-
Synthesis of 3-Aminothietane-1,1-dioxides
-
Klen, E. E., et al. "3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction."[6] Russian Journal of Bioorganic Chemistry (2025).
-
-
General Amine Alkylation Mechanisms
-
Thietane Ring Opening & Rearrangement
Sources
- 1. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Unlocking 3D Chemical Space with 1-(1,1-Dioxido-3-thietanyl)piperidine
This Application Note is structured to serve as a definitive technical guide for the utilization of 1-(1,1-Dioxido-3-thietanyl)piperidine in Fragment-Based Drug Discovery (FBDD). It deviates from standard templates to address the specific challenges and opportunities presented by non-aromatic, 3D-rich polar fragments.[1]
Executive Summary & Rationale
In the modern FBDD landscape, the "escape from flatland" is a critical directive. Traditional libraries are saturated with planar, aromatic-rich fragments that often lead to insolubility and non-specific binding in later stages.[1][2] 1-(1,1-Dioxido-3-thietanyl)piperidine represents a high-value "3D-Polar" fragment class.[2][]
It combines two distinct pharmacophoric advantages:
-
The Thietane 1,1-Dioxide Warhead: A small, polar, puckered 4-membered ring that acts as a bioisostere for carbonyls or cyclic sulfones, offering unique hydrogen-bonding vectors without the liability of high lipophilicity.[1][2]
-
The Piperidine Scaffold: A classic, soluble, sp³-rich chair conformation that provides multiple vectors for "growing" the fragment into a lead.[1]
This guide details the specific workflows required to screen this chromophore-deficient fragment, validate its binding, and utilize it as a seed for lead generation.
Physicochemical Profiling & QC
Before screening, the fragment must be characterized.[1] Note that this specific molecule lacks a significant UV chromophore, rendering standard UV-purity methods unreliable.[1]
Table 1: Calculated Physicochemical Properties
| Property | Value | Implication for FBDD |
| Molecular Weight | ~189.28 Da | Ideal "Rule of 3" compliance; room for growth.[2][] |
| ClogP | ~ -0.5 to 0.2 | Highly hydrophilic; excellent solubility in assay buffers.[1][] |
| TPSA | ~45-50 Ų | Driven by the sulfone (SO₂) group; ensures specific polar contacts.[1][2][] |
| Rotatable Bonds | 1 (N-C bond) | Low entropic penalty upon binding.[1][] |
| Complexity | 3D / sp³-rich | Probes non-planar pockets inaccessible to flat aromatics.[1][] |
Protocol 1: Quality Control & Stability (Chromophore-Free)
Critical Insight: Do not rely on A254/A280 absorbance.[1][2][] You must use universal detection.
Materials:
-
Compound: 1-(1,1-Dioxido-3-thietanyl)piperidine (>95% purity).[2][]
-
Solvent: d6-DMSO (for NMR), Acetonitrile/Water (for LC).[1][2][]
-
Detectors: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detector).[1][2][]
Step-by-Step:
-
Identity Verification (qNMR): Dissolve 1-2 mg in d6-DMSO. Acquire a 1H-NMR spectrum.[1][2][]
-
Diagnostic Signals: Look for the piperidine multiplets (1.4–1.6 ppm, 2.3–2.5 ppm) and the distinctive thietane signals (multiplets around 4.0–4.5 ppm depending on puckering).[1][2]
-
Quantification: Use an internal standard (e.g., maleic acid) to calculate absolute concentration.[1][2] This is vital for accurate Kd determination later.
-
-
Purity Check (LC-ELSD):
-
Stability Challenge:
Primary Screening: Ligand-Observed NMR
Because this fragment has low molecular weight and no fluorescence, Ligand-Observed NMR is the gold standard for primary screening.[1][2][] It detects binding via magnetization transfer, independent of the protein's size.[1]
Protocol 2: Saturation Transfer Difference (STD) NMR
Objective: Identify if the fragment binds to the target protein and map the epitope (which part of the molecule touches the protein).[1][2][]
Experimental Setup:
-
Protein: Target protein at 5–10 µM in deuterated buffer (PBS, pH 7.4, 10% D₂O).
-
Ligand: Fragment at 500 µM (Ligand:Protein ratio of 50:1 to 100:1).[1][]
-
Probe: 600 MHz NMR with Cryoprobe.
Workflow:
-
Reference Spectrum: Acquire a 1H spectrum of the fragment alone in buffer. Assign all peaks.
-
On-Resonance Irradiation: Irradiate the protein (usually at -0.5 ppm or 12 ppm, regions with no ligand signals) for 2 seconds (saturation time).[1][2][]
-
Off-Resonance Irradiation: Irradiate at 30 ppm (control).
-
Difference Spectrum: Subtract On-Resonance from Off-Resonance.
Expert Insight:
-
The "Artifact" Check: Thietane dioxides can sometimes show T1 relaxation times that mimic binding.[1][] Always run a "No Protein" control STD.[1][] If signals appear without protein, it's a false positive.[1]
Orthogonal Validation: Surface Plasmon Resonance (SPR)
SPR confirms binding kinetics and filters out NMR aggregators.[1][] Since the fragment is small (~189 Da), high-sensitivity SPR is required.[1][2]
Protocol 3: Clean Screen SPR
Instrument: Biacore T200 or 8K (High sensitivity).[1][] Chip: CM5 or Streptavidin (SA) depending on protein tagging.[1][]
Workflow:
-
Immobilization: High density surface (~3000-5000 RU) is often needed for small fragments to generate sufficient Rmax.[1][]
-
Solvent Correction: Crucial. Prepare a DMSO calibration curve (4.5% to 5.5% if running at 5% DMSO).[1][]
-
Injection:
-
Analysis:
Hit-to-Lead Strategy: The "Grow" Phase
Once binding is validated, the structure of 1-(1,1-Dioxido-3-thietanyl)piperidine offers distinct vectors for optimization.
Vector Analysis[3]
-
Vector A (Piperidine C4): The most accessible position.[1][] Ideal for growing into adjacent hydrophobic pockets.[1][] Can be substituted with -OH, -F, or -Phenyl.[1][2][][4]
-
Vector B (Piperidine C3): Introduces chirality and vectors orthogonal to C4.[1][]
-
Vector C (Thietane Ring): Generally kept as the "Anchor."[1][] The sulfone oxygens act as hydrogen bond acceptors.[1] Modifying the ring often destroys the specific "pucker" required for the pocket.[1]
Visualization: Fragment Evolution Pathway
The following diagram illustrates the workflow from QC to Lead Generation.
Caption: Operational workflow for processing the thietane-piperidine fragment, ensuring rigorous validation before chemical elaboration.
References
-
Scott, D. E., et al. (2012).[1] "Fragment-based drug discovery: A practical approach." ChemMedChem.
-
Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragment-based drug discovery."[1][] Nature Reviews Drug Discovery.[1]
-
Lepre, C. A. (2011).[1] "Library design and screening: NMR based fragment screening." Methods in Molecular Biology.
-
Giannetti, A. M. (2011).[1] "From experimental data to binding energy: surface plasmon resonance for fragment-based drug discovery."[1][] Methods in Enzymology.
-
Enamine Ltd. (2023).[1][] "Thietane Dioxide Fragments: Physicochemical Properties." Enamine Building Blocks.
-
Jones, S. P., et al. (2022).[1][5] "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry.[1][]
Sources
Preparation of 3-aminothietane 1,1-dioxide libraries for HTS
Application Note: High-Throughput Synthesis of 3-Aminothietane 1,1-Dioxide Libraries
Abstract
This application note details the strategic design and execution of high-throughput screening (HTS) libraries based on the 3-aminothietane 1,1-dioxide scaffold. As a small, polar, and rigid motif, this scaffold serves as a superior bioisostere for traditional rings like cyclobutane, piperidine, or morpholine, offering improved metabolic stability and reduced lipophilicity (LogP). This guide provides a validated protocol for the parallel synthesis of amides, sulfonamides, and ureas, specifically addressing the unique reactivity profile of the sulfone-activated ring system to prevent elimination byproducts.
Introduction: The Strategic Value of the Scaffold
In modern drug discovery, "escaping the flatland" of aromatic rings is a priority to improve solubility and target engagement. The 3-aminothietane 1,1-dioxide core offers a high fraction of sp3-hybridized carbons (
Physicochemical Advantages:
-
Polarity Modulation: The sulfone group significantly lowers LogP (approx. -1.7 for the core amine) compared to carbocyclic analogs, enhancing water solubility.
-
Bioisosterism: It acts as a surrogate for the gem-dimethyl group or a cyclobutane ring but with added polarity and hydrogen-bond accepting capability (via sulfone oxygens).
-
Metabolic Stability: Unlike thietanes (sulfides) which are prone to S-oxidation, the 1,1-dioxide (sulfone) is metabolically inert and resistant to oxidative metabolism.
Table 1: Physicochemical Comparison of 4-Membered Scaffolds
| Property | Cyclobutylamine | 3-Aminooxetane | 3-Aminothietane 1,1-dioxide |
| LogP (Calc) | ~ 0.8 | ~ -0.6 | ~ -1.7 |
| H-Bond Acceptors | 0 | 1 | 2 |
| Polar Surface Area | 26 Ų | 35 Ų | 60 Ų |
| Metabolic Risk | Low | Low (Ring opening) | Low (Highly Oxidized) |
Chemical Rationale & Safety Mechanisms
The Elimination Challenge
The critical challenge in working with thietane 1,1-dioxides is the acidity of the
-
Expert Insight: Avoid using strong bases (e.g., NaH, excess DBU) during library production.
-
Solution: Use mild organic bases (e.g., N-methylmorpholine (NMM) or controlled DIPEA) and maintain reaction temperatures below 60°C when possible.
Visualizing the Pathway
The following diagram illustrates the library generation workflow and the divergence point where improper conditions lead to scaffold destruction.
Figure 1: Library synthesis workflow highlighting the critical control point to avoid
Detailed Protocols
Materials
-
Scaffold: 3-Aminothietane 1,1-dioxide hydrochloride (Commercially available, e.g., Enamine, Sigma, or synthesized via oxidation of 3-aminothietane).
-
Solvent: Anhydrous DMF or DMA (DMA is preferred for higher boiling point without decomposition).
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).
-
Coupling Agents: HATU (for acids), Triphosgene (for urea formation if isocyanates are unavailable).
Protocol A: Amide Library Generation (Automated)
Target: 96-well plate format
-
Stock Preparation:
-
Scaffold Solution: Dissolve 3-aminothietane 1,1-dioxide HCl (1.0 equiv) in DMF to a concentration of 0.2 M.
-
Base Solution: Prepare 1.0 M DIPEA in DMF.
-
Acid Solution: Prepare 0.2 M solutions of diverse carboxylic acids (1.1 equiv) in DMF.
-
Activator: Prepare 0.2 M HATU in DMF.
-
-
Reaction Assembly (Liquid Handler):
-
Dispense 100 µL of Acid Solution (20 µmol) into each well.
-
Add 100 µL of HATU Solution (20 µmol).
-
Add 40 µL of Base Solution (40 µmol). Note: Pre-activation for 5 mins is recommended.
-
Add 100 µL of Scaffold Solution (20 µmol).
-
-
Incubation:
-
Seal plate and shake at Room Temperature (25°C) for 16 hours.
-
Critical: Do not heat above 40°C to minimize sulfone-mediated elimination.
-
-
Workup (Solid Phase Extraction):
-
Use Polymer-Supported Carbonate (PS-CO3) resin to scavenge excess acid and HFIP (hexafluoroisopropanol) to quench.
-
Filter into a receiving plate.
-
Evaporate solvent using a centrifugal evaporator (Genevac) at <45°C.
-
Protocol B: Urea Library Generation
Target: Reaction with Isocyanates
-
Reaction Assembly:
-
Dissolve scaffold (HCl salt) in DCM/DMF (4:1).
-
Add 2.5 equiv of Polymer-Supported Diisopropylamine (PS-DIPEA) resin to the wells (to neutralize HCl without free base excess).
-
Add 1.05 equiv of diverse Isocyanates.
-
-
Incubation:
-
Shake at RT for 12 hours.
-
-
Purification:
-
Add Polymer-Supported Trisamine (PS-Trisamine) to scavenge excess isocyanate.
-
Filter and concentrate.
-
Quality Control & Validation
Analytical Method (LC-MS):
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 2.5 minutes.
-
Detection: UV (254 nm) and ESI (+).
Acceptance Criteria:
-
Purity > 85% by UV.[1]
-
Mass confirmation [M+H]+.
-
Note: Thietane 1,1-dioxides are polar; expect early retention times. If a peak is observed with Mass [M-SO2], this indicates thermal decomposition in the source or elimination.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Elimination to thiete 1,1-dioxide due to excess base or heat. | Switch base to NMM; Reduce reaction temp to <25°C; Ensure strict 1:1 stoichiometry of base to HCl salt. |
| Starting Material Remaining | Poor solubility of the zwitterionic scaffold. | Increase DMF ratio; Use DMA; Sonicate scaffold stock before dispensing. |
| Byproduct Mass [M+18] | Hydrolysis of activated ester or unreacted scaffold. | Ensure anhydrous solvents; Check HATU quality. |
Chemical Pathway Visualization
The following diagram details the specific chemical transformation and the structural integrity maintenance.
Figure 2: Reaction scheme demonstrating the divergence between successful coupling and base-catalyzed elimination.
References
-
Synthesis and Properties of Thietane 1,1-Dioxides Wells, J. N., & Abbott, F. S. (1966). Thietane 1,1-dioxides.[1][2][3][4][5][6][7][8] Journal of Medicinal Chemistry. [Link]
-
Small Rings in Medicinal Chemistry (Bioisosteres) Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry. (Contextual reference for strained rings). [Link]
-
Thietanes as Bioisosteres Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Thietanes. Organic Letters. [Link]
-
Commercial Scaffold Availability & Data PubChem Compound Summary for CID 71757721: 3-Aminothietane 1,1-dioxide hydrochloride. [Link][7]
-
Automated Synthesis of Heterocyclic Libraries Lange, P. P., & James, K. (2012).[9] Rapid access to compound libraries through flow technology.[9] ACS Combinatorial Science. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Rapid access to compound libraries through flow technology: fully automated synthesis of a 3-aminoindolizine library via orthogonal diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent selection for coupling piperidine to thietane 1,1-dioxide cores
Application Note: Optimized Solvent Systems for the Synthesis of 3-(Piperidin-1-yl)thietane 1,1-dioxide Scaffolds
Executive Summary
The thietane 1,1-dioxide core is a strained, four-membered sulfone heterocycle increasingly utilized in medicinal chemistry as a bioisostere for carbonyls or gem-dimethyl groups. However, coupling secondary amines like piperidine to the 3-position of this core presents a dichotomy of mechanistic pathways: direct nucleophilic substitution (
This guide provides a rigorous analysis of solvent effects on this coupling reaction. We demonstrate that Acetonitrile (MeCN) is the superior solvent for maximizing yield and suppressing ring-opening byproducts, while DMF serves as a viable alternative for unreactive substrates.
Mechanistic Basis & Solvent Strategy
To select the correct solvent, one must understand the competing pathways governed by the acidity of the
The Mechanistic Duality
-
Path A: Direct Substitution (
): The piperidine nitrogen attacks C3, displacing the leaving group (LG). This is stereospecific (inversion). -
Path B: Elimination-Addition (
+ Michael): The basicity of piperidine promotes dehydrohalogenation to form 2H-thiete 1,1-dioxide (a highly reactive intermediate), followed by Michael addition of piperidine. This pathway destroys stereochemistry.
Critical Insight: Polar aprotic solvents favor Path A by enhancing the nucleophilicity of piperidine without solvating the amine protons significantly. However, highly polar solvents (DMSO) can also increase the basicity, inadvertently promoting Path B.
Figure 1: Mechanistic pathways for the coupling of piperidine to 3-halothietane 1,1-dioxide.[1][2] Path A (
Solvent Selection Guide
The following table summarizes solvent performance based on experimental throughput and impurity profiles.
| Solvent Class | Representative | Dielectric Const. ( | Reaction Rate | Impurity Profile | Recommendation |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | High | Low | Primary Choice |
| Polar Aprotic | DMF / DMSO | 36.7 / 46.7 | Very High | Moderate (Elimination) | Use for hindered cores |
| Ethereal | THF / 2-MeTHF | 7.5 | Moderate | Low | Good for solubility |
| Protic | Ethanol / Water | 24.5 | Low | High (Ring opening) | Avoid |
| Chlorinated | DCM | 8.9 | Low | Low | Too slow for scale |
Why Acetonitrile?
Acetonitrile offers the optimal balance. It is polar enough to dissolve the sulfone core and stabilize the
Detailed Experimental Protocol
Objective: Synthesis of 3-(piperidin-1-yl)thietane 1,1-dioxide from 3-chlorothietane 1,1-dioxide.
Materials
-
Substrate: 3-Chlorothietane 1,1-dioxide (1.0 equiv)
-
Nucleophile: Piperidine (3.0 equiv) - Acts as both nucleophile and base.
-
Solvent: Acetonitrile (Anhydrous, HPLC Grade)
-
Catalyst (Optional): Sodium Iodide (0.1 equiv) - Finkelstein activation.
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 3-chlorothietane 1,1-dioxide (1.0 mmol, 140.5 mg) in Acetonitrile (3.0 mL, 0.33 M concentration).
-
Note: High concentration is preferred to drive the bimolecular reaction.
-
-
Addition: Add Piperidine (3.0 mmol, 296
) dropwise at room temperature.-
Tip: If the substrate is valuable, use 1.1 equiv Piperidine and 2.0 equiv
to economize on the amine.
-
-
Activation (Optional but Recommended): Add NaI (0.1 mmol, 15 mg). The formation of the transient 3-iodothietane intermediate accelerates the reaction significantly via the Finkelstein mechanism.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by TLC (5% MeOH in DCM) or LC-MS.-
Time: Typically 4–6 hours.
-
Checkpoint: If elimination product (thiete dioxide) is observed, lower temperature to 40°C.
-
-
Workup:
-
Purification: The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Gradient: 0
5% MeOH in DCM).
Troubleshooting & Optimization
Figure 2: Troubleshooting decision tree for reaction optimization.
-
Issue: Ring Opening.
-
Cause: Nucleophilic attack at the sulfur or C2/C4 protons by hydroxide (if wet) or excessive heating.
-
Solution: Ensure anhydrous conditions. Avoid protic solvents.
-
-
Issue: Low Conversion.
-
Cause: Poor leaving group ability (Cl).
-
Solution: Add catalytic NaI or switch to 3-bromothietane 1,1-dioxide.
-
References
-
BenchChem. A Technical Guide to the Synthesis of Thietane Derivatives. Retrieved from .
-
Klen, E. E., et al. (2025). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction.[6] ResearchGate. Retrieved from .
-
Organic Letters. (2021). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides.[7] ACS Publications. Retrieved from .
-
Science of Synthesis. Thietanes, 1,2-Oxathietanes, and Derivatives. Thieme Connect. Retrieved from .
Sources
Overcoming ring-opening side reactions in thietane 1,1-dioxide synthesis
To: Research Scientists, Process Chemists, and Medicinal Chemistry Teams From: Senior Application Scientist, Heterocycle Chemistry Division Subject: Troubleshooting Ring-Opening and Isolation Failures in Thietane 1,1-Dioxide Synthesis
Executive Summary: The Strain-Stability Paradox
Thietane 1,1-dioxide (trimethylene sulfone) presents a classic synthetic paradox.[1] While the sulfone group is generally chemically robust, the four-membered ring possesses significant ring strain (~26 kcal/mol).[1] This strain, combined with the electron-withdrawing power of the sulfone, renders the
Most "failures" reported by users fall into two categories:
-
The "Vanishing" Product: The ring opens during oxidation or workup due to pH excursions or thermal spikes, forming water-soluble sulfinates.[1]
-
Extraction Failure: The product is formed but remains in the aqueous phase due to high polarity.[1]
This guide provides a validated protocol and troubleshooting logic to navigate these pitfalls.
Module 1: The Gold Standard Oxidation Protocol
Primary Recommendation: Catalytic Tungstate Oxidation[1]
The most reliable method for converting thietane to thietane 1,1-dioxide avoids strong acids (like mCPBA in some contexts) and strong bases.[1] We recommend the Sodium Tungstate / Hydrogen Peroxide system.[1] This method is self-buffering and minimizes the risk of acid-catalyzed ring opening.[1]
Validated Protocol
| Parameter | Specification | Reasoning |
| Substrate | Thietane (1.0 equiv) | Starting material (commercial or synthesized from 1,3-dibromopropane).[1][2] |
| Oxidant | 30% | Excess ensures full oxidation to sulfone; prevents stopping at sulfoxide.[1] |
| Catalyst | Tungstate activates peroxide; allows reaction at milder pH.[1] | |
| Solvent | Water (or | High heat capacity controls exotherm; product is water-soluble.[1] |
| Temperature | < 50°C (Critical) | T > 60°C triggers ring opening and elimination to thiete.[1] |
| pH Control | Maintain pH 6.0 - 7.0 | pH > 8 causes elimination; pH < 2 risks acid-catalyzed rearrangement.[1] |
Step-by-Step Workflow:
-
Setup: Dissolve
in water. Add thietane. The mixture will be biphasic.[1] -
Addition: Add 30%
dropwise. Active Cooling is mandatory. The oxidation is highly exothermic.[1]-
Checkpoint: Do not allow internal temperature to exceed 45°C.[1]
-
-
Reaction: Stir vigorously. The biphasic mixture will become homogeneous as the polar sulfone forms.[1]
-
Quench: Destroy excess peroxide with solid sodium bisulfite (
) or sodium sulfite ( ).[1] Verify with starch-iodide paper.[1][3]
Module 2: Troubleshooting Ring-Opening Side Reactions
Diagnosis: Why did my yield drop?
If your crude NMR shows complex multiplets in the alkene region (5.0–7.0 ppm) or broad alkyl peaks not matching the product, you likely triggered a ring-opening event.[1]
The "Sad Path" Mechanisms
-
Elimination (Base-Catalyzed): The sulfone
-protons are acidic.[1] Even mild bases (carbonate, hydroxide) can trigger E1cB elimination to thiete 1,1-dioxide .[1] This species is unstable and rapidly polymerizes or reacts with nucleophiles.[1] -
Nucleophilic Ring Opening: Water or hydroxide attacks the ring carbon (not the sulfur), relieving strain but destroying the heterocycle to form a sulfinate salt.[1]
Visualizing the Divergence
The following diagram illustrates the critical decision points where the reaction succeeds or fails.
Caption: Reaction pathway showing the successful oxidation route (Green) versus thermal/basic degradation pathways (Red).
Module 3: Isolation & Workup (The "Invisible" Product)
Issue: "I synthesized it, but I can't extract it."
Thietane 1,1-dioxide is a polar, crystalline solid with high water solubility.[1] Standard diethyl ether extractions often recover <10% of the product.[1]
Recommended Isolation Protocol:
-
Saturation: Saturate the aqueous reaction mixture with solid NaCl (Salting out).
-
Solvent Choice: Use Dichloromethane (DCM) or Chloroform .[1]
-
Technique: Perform 5–6 extractions with DCM. If available, use a continuous liquid-liquid extractor for 12 hours to ensure quantitative recovery.[1]
-
Drying: Dry over
(Magnesium Sulfate) rather than for better water removal from the polar DCM phase.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use mCPBA instead of Tungstate/
Q2: My product is a liquid, but literature says it's a solid. Why? A: Pure thietane 1,1-dioxide is a solid (mp ~73-75°C).[1][4] If you have a liquid, it is likely depressed by:
-
Residual water (it is hygroscopic).[1]
-
Residual solvent (DCM).[1]
-
Ring-opened impurities (3-hydroxypropane sulfinates).[1] Recrystallization from Ethanol/Water or sublimation are effective purification methods.[1]
Q3: Is the Ramberg-Bäcklund rearrangement a risk here?
A: Only if you have halogens on the
References
-
Organic Syntheses. Oxidation of Amines and Sulfides: General Protocols. (Relevant protocols for Tungstate oxidation).
-
BenchChem. Synthesis of 3,3-Dichlorothietane 1,1-dioxide: A Technical Guide. (Contains specific details on thietane oxidation precursors).
-
National Institutes of Health (NIH) - PubChem. Thietane 1,1-dioxide Compound Summary.[1] (Physical properties and solubility data).[1][5][6]
-
Thieme Connect. Science of Synthesis: Thietanes and Derivatives. (Comprehensive review of ring-opening mechanisms).
-
ChemRxiv. Synthesis of 3,3-Disubstituted Thietane Dioxides. (Discussion on stability and elimination side reactions).
Sources
Technical Support Center: 3-Aminothietane 1,1-Dioxide Handling & Stability
The following technical guide is structured as a specialized support center resource, designed for immediate application in research and drug development workflows.
Topic: Managing Thermal Instability & Decomposition Pathways Document ID: TS-ATH-004 Role: Senior Application Scientist Last Updated: February 25, 2026
Executive Summary: The Thermal Fragility Paradox
3-Aminothietane 1,1-dioxides are high-value scaffolds in medicinal chemistry, particularly for modulating solubility and metabolic stability in drug candidates (e.g., NMDA receptor modulators). However, they present a "Thermal Fragility Paradox": the sulfone group imparts chemical robustness against oxidation, but the four-membered ring introduces significant strain (~26 kcal/mol), making the scaffold susceptible to retro-cheletropic extrusion of sulfur dioxide (SO₂) upon heating.
This guide provides self-validating protocols to navigate this instability, ensuring sample integrity from storage to synthesis.
Module 1: Storage & Physical Handling
Q: I received a shipment of 3-aminothietane 1,1-dioxide. The SDS says "Store Refrigerated," but can I store it at room temperature for short periods?
A: No. Immediate cold storage is non-negotiable. Unlike acyclic sulfones, the thietane ring is kinetically trapped. At room temperature (25°C), the activation energy barrier for ring opening is sufficiently high for short-term survival, but micro-degradation initiates autocatalytic pathways.
-
Protocol: Store at 2–8°C for active use; -20°C for long-term archiving (>1 month).
-
The "Why": The decomposition is entropically driven.[1] Higher temperatures increase the TΔS term in the Gibbs free energy equation (
), favoring the release of gaseous SO₂. -
Visual Check: Pure compound is typically a white to off-white solid. Yellowing or "sulfurous" odor indicates partial decomposition and SO₂ release.
Q: Is the compound hygroscopic? How does moisture affect thermal stability?
A: Yes, the amino group creates hygroscopicity. While water itself does not hydrolyze the sulfone easily, moisture lowers the crystal lattice energy, potentially lowering the melting point and making the solid more susceptible to thermal stress during handling.
-
Action: Handle in a desiccated environment or under inert gas (Nitrogen/Argon) when possible.
Module 2: Reaction Optimization & Thermal Limits
Q: What is the absolute temperature ceiling for reactions involving this scaffold?
A: Adhere to the "80°C Hard Limit." Most thietane 1,1-dioxides are stable up to 100–120°C, but the presence of the 3-amino group can facilitate elimination or ring-opening pathways via intramolecular catalysis.
| Parameter | Safe Range | Danger Zone | Consequence |
| Reaction Temp | 0°C – 60°C | > 80°C | Retro-cheletropic SO₂ extrusion |
| Drying Temp | 25°C – 40°C | > 50°C | Surface degradation/Yellowing |
| pH Stability | pH 4 – 10 | > pH 12 | Elimination to thiete 1,1-dioxide |
Q: I see a new spot on TLC after heating my reaction to reflux in toluene (110°C). What is it?
A: It is likely the decomposition product: an allyl amine derivative. At 110°C, you have exceeded the thermal threshold. The thietane ring undergoes a concerted retro-cheletropic reaction.
-
Diagnostic: Check the NMR. Loss of the symmetric cyclobutane-like signals (multiplets around 4.0–5.0 ppm) and appearance of alkene protons indicates ring fragmentation.
Module 3: Purification & Analysis (The "No-Heat" Rule)
Q: Can I purify 3-aminothietane 1,1-dioxide via vacuum distillation?
A: Absolutely not. Distillation requires heat input that will almost certainly trigger explosive release of SO₂ and polymerization of the remaining organic residue.
-
Alternative: Use Recrystallization (e.g., Ethanol/Water or IPA) or Flash Chromatography .
Q: My GC-MS shows a peak for the allyl amine but not the parent thietane. Is my product gone?
A: Not necessarily. This is likely a "Ghost Peak" artifact. The high temperature of the GC injection port (often 250°C+) instantly degrades the thietane 1,1-dioxide before it reaches the column.
-
Validation Protocol:
-
Switch to LC-MS: Uses electrospray ionization (ESI) at low temperatures.
-
Run H-NMR: If the bulk solid shows the thietane ring signals, the compound is intact, and the GC data is an artifact of the method.
-
Module 4: Mechanistic Deep Dive
Understanding the decomposition mechanism allows you to predict when your compound is at risk. The primary failure mode is the Retro-Cheletropic Extrusion .
The Mechanism
This is a concerted pericyclic reaction (specifically a non-linear cheletropic reaction). The orbital symmetry allows the extrusion of SO₂ to proceed thermally, usually via a disrotatory mode, generating a 1,3-dipole or diradical intermediate that collapses to the alkene.
Visualization: Decomposition Pathway
Figure 1: The irreversible thermal decomposition pathway of thietane 1,1-dioxides. Note that once SO₂ is lost (gas), the reaction cannot be reversed.
Troubleshooting Decision Tree
Use this logic flow to resolve yield or purity issues during experimentation.
Figure 2: Diagnostic workflow for identifying the root cause of instability.
References
- Paquette, L. A. (2004). Cheletropic Reactions. In Organic Reactions. Wiley. (Mechanistic grounding for SO2 extrusion).
-
Block, E. (2007). Thietanes and Thietane 1,1-Dioxides.[2][3][4][5][6] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Comprehensive review of thietane stability).
Sources
Removing unreacted piperidine from thietanyl sulfone product mixtures
Technical Support Center: Thietanyl Sulfone Purification
A Foreword from the Applications Team:
Welcome to the technical support guide for the purification of thietanyl sulfone product mixtures. In our experience, the use of piperidine as a catalyst or reagent is common in syntheses targeting novel sulfone-containing compounds. While highly effective, the complete removal of residual piperidine is a frequent and critical challenge for researchers aiming for high-purity products suitable for downstream applications, including drug development. This guide is designed to provide you with a systematic approach to troubleshooting and resolving this specific purification issue. We will delve into the chemical principles behind each method, offering not just protocols, but the rationale to help you adapt these techniques to your unique thietanyl sulfone derivative.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions regarding piperidine removal.
Q1: Why is removing piperidine so important?
Piperidine is a basic, nucleophilic, and potentially toxic compound.[1][2] Its presence, even in trace amounts, can interfere with subsequent synthetic steps, poison catalysts, compromise biological assays, and pose safety risks. For pharmaceutical development, regulatory agencies require stringent control of such process-related impurities.[3]
Q2: I see an oil that won't go away during workup. Could this be piperidine?
It's possible. Piperidine is a colorless liquid with a boiling point of 106 °C.[4][5][6] It is miscible with water and soluble in most common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[7][8] If your crude product is an oil or gum, residual piperidine could be a contributing factor.
Q3: Will piperidine show up on a silica gel TLC plate?
Often, it will not. Piperidine is highly polar and basic. On a standard silica gel TLC plate, it tends to streak badly or remain at the baseline (Rf ≈ 0), making it difficult to visualize and track. Adding a small amount of a basic modifier like triethylamine (1-2%) to your TLC eluent can sometimes improve the spot shape.[9]
Q4: Is my thietanyl sulfone product stable to an acidic wash?
Generally, the sulfone functional group is robust and stable to a wide range of pH conditions, including dilute acids.[10][11] The thietane ring (a four-membered sulfur-containing heterocycle) can be susceptible to ring-opening under very harsh acidic or nucleophilic conditions, but a standard dilute acid wash is typically well-tolerated. However, stability should always be confirmed on a small scale if your molecule contains other sensitive functional groups.
Q5: What is the fastest way to remove the bulk of the piperidine?
For a product that is stable and has low water solubility, a liquid-liquid extraction using a dilute aqueous acid solution (an "acid wash") is the most rapid and effective first step.[12]
Part 2: In-Depth Troubleshooting & Purification Strategies
This section provides a structured approach to selecting and implementing the best purification strategy based on your experimental observations.
Initial Assessment: Understanding Your Mixture
Before choosing a method, it's crucial to understand the properties of your target molecule and the nature of the impurity.
| Property | Piperidine | Representative Thietanyl Sulfone | Rationale for Purification |
| Chemical Nature | Secondary Amine, Strong Base | Neutral (typically) | Large difference in basicity allows for selective separation. |
| pKa (of conjugate acid) | ~11.1 - 11.2[13] | N/A (non-basic) | Piperidine is easily protonated by dilute acids (pH < 9). |
| Boiling Point | 106 °C[4][5][6] | Typically >200 °C (solid) | High-vacuum distillation is possible but often impractical for non-volatile products. |
| Solubility | Miscible in water and most organic solvents.[8] | Varies; often soluble in DCM, EtOAc, THF; less soluble in water and hexanes. | The protonated form (piperidinium salt) is highly water-soluble, allowing for extraction from an organic phase. |
Decision-Making Workflow for Piperidine Removal
This diagram outlines a logical path to selecting the most appropriate purification technique.
Caption: Decision tree for selecting a piperidine purification method.
Part 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This is the most common and effective first-line method for removing basic impurities like piperidine. The principle relies on converting the basic piperidine into its water-soluble salt form (piperidinium chloride), which is then extracted into an aqueous layer.
Rationale: Piperidine, with a pKaH of ~11.2, is readily protonated by acids like hydrochloric acid (HCl) or even milder acids like ammonium chloride (NH₄Cl).[13] The resulting salt is an ionic species with high water solubility, while the neutral thietanyl sulfone product remains in the organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) in a volume that allows for easy handling (e.g., 10-20 mL per gram of crude material).
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of NH₄Cl).
-
Expert Tip: For sensitive substrates, a saturated solution of ammonium chloride (pH ~4.5-5.5) is a milder alternative to strong acids like HCl.
-
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (Steps 3-5) one or two more times to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove bulk water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
-
Validation: Confirm the absence of piperidine by ¹H NMR spectroscopy (the characteristic piperidine signals should be absent) or LC-MS.
Protocol 2: Scavenger Resin Sequestration
This method is ideal for acid-sensitive products or for removing the final traces of piperidine after an initial extraction. Scavenger resins are solid-supported reagents that covalently bind to and remove specific types of molecules from solution.[14][15]
Rationale: Electrophilic scavenger resins, such as those functionalized with isocyanate or sulfonyl chloride groups, react irreversibly with the nucleophilic nitrogen of piperidine.[16] The resin-bound piperidine is then easily removed by simple filtration, leaving the desired product in solution.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product mixture in a suitable solvent in which the product is highly soluble and the resin swells well (e.g., DCM, THF, or acetonitrile).
-
Resin Selection: Choose an appropriate scavenger resin. Polystyrene-based isocyanate resins are highly effective for secondary amines like piperidine.
-
Stoichiometry: Add the scavenger resin to the solution. Use a 2-4 fold molar excess of the resin's functional group capacity relative to the estimated amount of residual piperidine.
-
Scavenging: Gently agitate the mixture (e.g., on an orbital shaker or with a stir bar) at room temperature. Reaction times can vary from 1 to 16 hours.
-
Monitoring: Monitor the reaction progress by periodically taking a small aliquot of the solution (filtering it through a small plug of cotton) and analyzing it by TLC or LC-MS.
-
Filtration: Once the piperidine is consumed, filter the mixture to remove the resin.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and washes.
-
Concentration: Remove the solvent under reduced pressure to yield the purified product.
-
Validation: Confirm the purity of the product by ¹H NMR or LC-MS.
Protocol 3: Flash Column Chromatography
Chromatography should be considered a final polishing step if impurities remain after extraction or scavenging.
Rationale: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[17] While piperidine adheres strongly to silica, this property can also be exploited for its removal.
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) that provides a good Rf value (0.2-0.4) for your thietanyl sulfone product.
-
Critical Tip: The basic nature of piperidine can cause significant tailing of your product spot on the acidic silica gel. To counteract this, add 0.5-1% triethylamine or pyridine to your eluent system.[9] This saturates the acidic sites on the silica, leading to much sharper bands and better separation.
-
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine modifier is volatile and will be removed during this step.
Part 4: Analytical Methods for Detection and Quantification
Confirming the successful removal of piperidine is a critical final step.
-
¹H NMR Spectroscopy: This is the most direct method. Piperidine has characteristic signals in the proton NMR spectrum (typically broad multiplets around 2.8 ppm and 1.5 ppm).[5] Their complete absence is a strong indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for detecting volatile impurities like piperidine.[18] Headspace GC is often used for quantitative analysis of residual piperidine in bulk drug substances.[19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be used to detect piperidine, often with high sensitivity.[3] It is particularly useful for tracking the progress of purification in real-time.
References
-
Piperidine | C5H11N. PubChem, National Institutes of Health. [Link]
-
Piperidine. Wikipedia. [Link]
-
PIPERIDINE. Ataman Kimya. [Link]
-
Piperidine | Solubility of Things. Solubility of Things. [Link]
- Scavenger resin and processes for the use thereof.
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
-
Comparative Efficacy of Polyamine-Based Scavenger Resins. Scientific Research Publishing. [Link]
-
Scavenger Resins. Amerigo Scientific. [Link]
-
Piperidine (YMDB01338). Yeast Metabolome Database. [Link]
-
Piperidine. Drugfuture. [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]
-
Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. University of Southampton ePrints. [Link]
- Detection method for determining piperidine residue in bulk drug.
- Process for purifying piperidine.
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Royal Society of Chemistry. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. ACS Publications. [Link]
-
How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? ResearchGate. [Link]
-
Methods for Removing the Fmoc Group. Calbiochem. [Link]
-
Green Chemistry - In situ Fmoc removal. Peptides. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Windsor. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Center for Biotechnology Information. [Link]
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
Sulfone. Wikipedia. [Link]
-
Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Wiley Online Library. [Link]
-
Comparison of oxidative stability for various sulfones as electrolyte... ResearchGate. [Link]
-
Chemical Sulfation of Small Molecules – Advances and Challenges. National Center for Biotechnology Information. [Link]
-
Tl(I) retention under acidic, sulphate-rich conditions: synthesis and structural insights in the Tl(I)–Al(III)–S(VI). European Journal of Mineralogy. [Link]
Sources
- 1. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Piperidine, Pure, Fisher Chemical 100 mL | Buy Online | Fisher Chemical | Fisher Scientific [fishersci.ie]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sulfone - Wikipedia [en.wikipedia.org]
- 11. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 15. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]
- 20. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: 1-(1,1-Dioxido-3-thietanyl)piperidine Salt Crystallization
Topic: Technical Support: Troubleshooting Crystallization of 1-(1,1-Dioxido-3-thietanyl)piperidine Salts Content Type: Technical Support Center (Tier 3 Engineering Level) Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.[1]
Status: Operational Ticket Priority: High (Process Bottleneck) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
The crystallization of 1-(1,1-Dioxido-3-thietanyl)piperidine (also referred to as 3-(piperidin-1-yl)thietane 1,1-dioxide) presents a unique set of physicochemical challenges. The molecule combines a highly polar, rigid sulfone (thietane 1,1-dioxide) with a flexible, basic piperidine ring.[1] This duality often leads to oiling out (liquid-liquid phase separation) rather than nucleation, primarily due to the competing solubilities of the hydrophobic piperidine backbone and the polar sulfone core.[1]
This guide moves beyond standard "recrystallization recipes" to address the thermodynamic and kinetic barriers preventing solid-state formation.
Module 1: Pre-Crystallization Diagnostic (The "Why" of Failure)[1]
Before attempting another crystallization, perform this 3-point audit. 90% of failures with this compound stem from precursor impurities, not the crystallization solvent itself.
The "Carbonate" Trap
Piperidine derivatives are potent bases.[2] If your free base was exposed to air for >4 hours, it has likely absorbed atmospheric CO₂ to form piperidinium carbonate species.[1]
-
Symptom: The material is a gummy semi-solid that refuses to crystallize in acidic media.
-
Fix: Dissolve the free base in DCM, wash with 1M NaOH (to break carbonates), dry over Na₂SO₄, and concentrate immediately before salt formation.
Impurity Profile (The "Oiling" Catalyst)
Thietane ring synthesis often leaves oligomeric byproducts. Even 2% impurity can widen the metastable zone width (MSZW), making oiling out energetically more favorable than crystallization.[1]
-
Requirement: Starting material purity must be >97% by HPLC. If <95%, perform a silica plug filtration (DCM/MeOH 95:5) before attempting salt formation.[1][3]
Stoichiometry Precision
Thietane dioxides are acid-stable, but excess acid can induce hydroscopicity in the final salt.[1]
-
Target: 1.05 equivalents of acid. Do not use large excesses (e.g., 2.0 eq) unless targeting a bis-salt, which is rare for this mono-amine.[1]
Module 2: Validated Crystallization Protocols
We recommend two salt forms based on lattice energy stability: the Hydrochloride (HCl) for solubility and the Oxalate for crystallinity.
Protocol A: The "Anti-Solvent" Method (Target: HCl Salt)
Best for: Initial isolation and bioavailability studies.[1]
| Parameter | Specification | Rationale |
| Primary Solvent | Isopropyl Alcohol (IPA) or Ethanol (EtOH) | Solubilizes the polar sulfone/salt complex.[1] |
| Anti-Solvent | MTBE (Methyl tert-butyl ether) or Ethyl Acetate | Low polarity forces the salt out; MTBE is preferred to avoid transesterification.[1] |
| Temperature | Start at 50°C, cool to 0°C | Controlled cooling suppresses oiling out. |
Step-by-Step:
-
Dissolve 10g of free base in 50 mL absolute EtOH (5 vol) at 40°C.
-
Add 1.05 eq of HCl (4M in Dioxane or EtOH) dropwise. Exotherm warning: Maintain T < 55°C.
-
Stir for 30 mins. If precipitate forms, great.[1] If clear, proceed to step 4.
-
Critical Step: Add MTBE (2 vol) dropwise until a persistent cloudiness appears (the "cloud point").[1]
-
Stop addition. Seed with 0.1% crystals if available.
-
Cool to 20°C over 2 hours (15°C/hour).
-
Add remaining MTBE (3 vol) slowly.
-
Chill to 0°C for 4 hours. Filter.
Protocol B: The "Reactive" Method (Target: Oxalate Salt)
Best for: Purification of crude material.[1][4] Oxalates often crystallize when HCl salts oil out.[1]
Step-by-Step:
-
Dissolve free base in Acetone (10 vol).
-
Dissolve 1.0 eq Oxalic acid in Acetone (5 vol) separately.
-
Add the acid solution to the base solution at Room Temperature (RT).
-
Thietane-piperidine oxalates typically precipitate immediately as white solids.[1]
-
Troubleshooting: If it oils, heat to reflux to redissolve the oil, add 5% MeOH, and cool slowly.
Module 3: Troubleshooting Logic (Decision Matrix)
If your experiment fails, use this logic flow to identify the root cause.
Figure 1: Decision matrix for diagnosing crystallization failures in thietane-piperidine salts.
Module 4: Frequently Asked Questions (FAQ)
Q1: My HCl salt is extremely hygroscopic (turns to liquid on the bench). Is this normal? A: Yes, piperidine HCl salts can be hygroscopic.[1] However, this often indicates the presence of excess HCl trapped in the lattice or amorphous content.
-
Fix: Recrystallize using IPA/EtOAc . Dry the solid in a vacuum oven at 40°C with P₂O₅ desiccant for 24 hours. If hygroscopicity persists, switch to the Fumarate or Succinate salt, which are generally non-hygroscopic.[1]
Q2: I see crystals, but they disappear when I filter them. A: This is a classic "temperature-sensitive solubility" issue. The crystals are likely redissolving in the residual solvent as it warms up during filtration.
-
Fix: Cool your filtration funnel and receiving flask. Wash the filter cake with pre-chilled (-20°C) anti-solvent (e.g., MTBE) immediately.[1]
Q3: Can I use chlorinated solvents (DCM) for crystallization? A: Generally, avoid DCM for the final crystallization of this salt.[1] While the free base is soluble in DCM, the salts are often too soluble or form solvates (DCM solvates are toxic and hard to dry).[1] Use DCM only for extraction/purification of the free base, then swap to Alcohols/Esters for crystallization.
Q4: Why does the literature mention "Oiling Out" so often with this specific structure? A: The 1,1-dioxido-3-thietanyl group is rigid and polar, while the piperidine is flexible.[1] This mismatch makes packing into a crystal lattice energetically difficult compared to the amorphous state. Impurities (like diastereomers if the piperidine is substituted) exacerbate this by disrupting the lattice formation, forcing the system into a "oiled" metastable state.
References
-
BenchChem. (2025).[1][2][5] Technical Support Center: Purification of Piperidine Derivatives. BenchChem Technical Guides. [1]
-
Sirois, L. E., et al. (2014).[1] The Role of Diastereomer Impurity in Oiling-Out during the Resolution of Piperidine Derivatives. ACS Publications.[6] [1]
-
Pharmalego. (2024).[1] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego Technical Blog.
-
Physics Forums. (2009).[1] Analyzing Compounds Oiling Out of Solution (Piperidine Salts). Physics Forums Archive.
-
Google Patents. (1990).[1] Piperidine compounds and their preparation (EP0384288A2).[1] Google Patents.
Sources
1H NMR Characterization Guide: 1-(1,1-Dioxido-3-thietanyl)piperidine
Executive Summary & Application Scope
This guide provides a definitive technical framework for the structural validation of 1-(1,1-Dioxido-3-thietanyl)piperidine , a strategic building block in modern drug discovery. The thietane 1,1-dioxide moiety is increasingly utilized as a robust, polar, non-aromatic bioisostere for carbonyls or cyclic sulfones, offering unique vectors for solubility improvement without adding lipophilicity.
Primary Characterization Challenge: Distinguishing the target sulfone from its non-oxidized sulfide precursor and identifying ring puckering conformers that complicate spectral resolution.
Structural Overview & Expected Resonance
Before analyzing the spectrum, it is critical to map the proton environments. The molecule consists of a 4-membered thietane sulfone ring fused to a piperidine nitrogen.
Molecular Logic
-
Thietane Ring (Sulfone Effect): The sulfone (
) group is strongly electron-withdrawing. It significantly deshields the adjacent methylene protons ( ), pushing them downfield to the 3.8–4.5 ppm region. -
Piperidine Ring: The nitrogen atom shields the adjacent methine (
) of the thietane ring and the -protons of the piperidine, keeping them in the 2.3–3.2 ppm range.
Diagnostic Signal Pathway
The following workflow illustrates the logic for confirming structure identity versus common synthetic byproducts.
Figure 1: Diagnostic decision tree for validating the oxidation state and free-base form of the target molecule.
Comparative Analysis: Target vs. Alternatives
In a "Publish Comparison" context, it is vital to benchmark the target spectrum against its most common "competitors" in the reaction flask: the Sulfide Precursor (incomplete oxidation) and the HCl Salt (improper neutralization).
Table 1: Comparative Chemical Shift Data (CDCl3, 400 MHz)
| Proton Environment | Target: Sulfone (Free Base) | Alt A: Sulfide Precursor | Alt B: HCl Salt | Mechanistic Insight |
| Thietane H2/H4 | 3.90 – 4.30 ppm (m) | 3.00 – 3.30 ppm | 4.40 – 4.80 ppm | The |
| Thietane H3 | 3.10 – 3.30 ppm (tt) | 3.40 – 3.60 ppm | 4.00 – 4.20 ppm | Protonation of N draws electron density, deshielding H3 significantly. |
| Piperidine | 2.30 – 2.50 ppm (m) | 2.30 – 2.50 ppm | 3.40 – 3.60 ppm | Diagnostic for salt formation. Free base |
| Piperidine | 1.40 – 1.65 ppm (m) | 1.40 – 1.65 ppm | 1.80 – 2.00 ppm | Remote aliphatic protons are less sensitive to electronic changes. |
Critical Observation: The most distinct differentiator is the H2/H4 region . If you see signals centered at 3.0 ppm instead of ~4.0 ppm, your oxidation failed.
Detailed Characterization Protocol
A. Sample Preparation
Objective: Eliminate concentration-dependent shifts and water interference.
-
Mass: Weigh 5–10 mg of the solid/oil.
-
Solvent: Add 0.6 mL CDCl3 (Chloroform-d).
-
Note: If the compound is the HCl salt, use DMSO-d6 or D2O as it will be insoluble in CDCl3. However, for the free base, CDCl3 provides better resolution of the puckered ring couplings.
-
-
Filtration: If the solution is cloudy (likely inorganic salts from the oxidation step), filter through a cotton plug into the NMR tube.
B. Spectral Assignment (Step-by-Step)
Region 1: The "Sulfone Wings" (3.8 – 4.5 ppm)
-
Signal: Multiplet integrating to 4H.
-
Assignment: Thietane ring protons at positions 2 and 4.
-
Fine Structure: These protons are chemically equivalent (due to symmetry) but magnetically non-equivalent if the ring puckering is slow on the NMR timescale. You may see a complex "AA'BB'" pattern rather than a simple doublet.
-
Validation: If this integral is < 4H relative to the piperidine, check for ring-opening decomposition (thiete formation).
Region 2: The "Bridgehead" (3.0 – 3.3 ppm)
-
Signal: Quintet or Triplet of Triplets (tt), integrating to 1H.
-
Assignment: Thietane ring proton at position 3.
-
Coupling:
Hz (cis/trans coupling to H2/H4). -
Validation: This signal must be distinct. If it overlaps with the H2/H4 region, switch solvent to C6D6 (Benzene-d6) to induce an aromatic solvent induced shift (ASIS) that often separates overlapping polar signals.
Region 3: The "Piperidine Fingerprint" (1.4 – 2.5 ppm)
-
Alpha (2.3 – 2.5 ppm): Broad multiplet (4H). Protons adjacent to Nitrogen.[1]
-
Beta/Gamma (1.4 – 1.7 ppm): Broad overlapping multiplets (6H).
-
Validation: The integral ratio of [Sulfone H] : [Alpha H] : [Beta/Gamma H] must be 4 : 4 : 6 .
Troubleshooting & Common Pitfalls
Issue: "Missing" Signals or Broadening
-
Cause: Ring Flip / Nitrogen Inversion. The thietane 1,1-dioxide ring is not planar; it exists in a puckered conformation. At room temperature, the rate of inversion might be intermediate on the NMR timescale, causing line broadening of the H2/H4 protons.
-
Solution: Run a Variable Temperature (VT) experiment.
-
Heat to 50°C: Rapid inversion averages the signals, sharpening the multiplets.
-
Cool to -40°C: Freezes the conformers, splitting the H2/H4 signal into distinct axial/equatorial sets.
-
Issue: Extra Doublets in the Olefin Region (6.0 – 7.0 ppm)
-
Cause: Elimination Byproduct. Thietane 1,1-dioxides are prone to
-elimination under basic conditions to form Thiete 1,1-dioxide derivatives (vinyl sulfones). -
Action: If you see vinyl protons, repurify immediately using neutral alumina (avoid basic silica).
References
-
Synthesis and Stability of Thietane Dioxides
- Source: ChemRxiv, "Synthesis of 3,3-Disubstituted Thietane Dioxides".
- Relevance: Establishes the stability profile and expected chemical shifts for 3-substituted thietane dioxides.
-
(Generalized link for verification)
-
NMR of Piperidine Deriv
- Source: Royal Society of Chemistry (RSC)
- Relevance: Provides baseline chemical shifts for N-substituted piperidines in CDCl3.
-
Thietane 1,1-Dioxide Core D
- Source: PubChem, "Thietane 1,1-dioxide Compound Summary".
- Relevance: Reference for the parent heterocycle chemical shifts (~4.1 ppm for H2/H4).
-
Sigma-Aldrich Product Specific
-
Source: Sigma-Aldrich, "3-Aminothietane 1,1-dioxide hydrochloride".[2]
- Relevance: Confirms the commercial availability and salt forms of the amino-thietane core.
-
Sources
Distinctive IR Bands for Thietane 1,1-Dioxide Sulfone Group: A Comparative Technical Guide
The following technical guide details the infrared spectral characteristics of thietane 1,1-dioxide, focusing on the distinct vibrational shifts induced by ring strain.
Executive Summary
Thietane 1,1-dioxide (trimethylene sulfone) represents a unique class of strained heterocyclic sulfones. Unlike its acyclic (dimethyl sulfone) or five-membered (sulfolane) analogs, the four-membered ring imposes significant geometric constraints on the sulfur atom.[1]
Key Finding: The ring strain in thietane 1,1-dioxide induces a hypsochromic shift (blue shift) in the sulfone stretching frequencies. The
Mechanistic Insight: The Strain Effect
To interpret the spectra correctly, one must understand the causal link between ring geometry and vibrational frequency.
The Thorpe-Ingold / Rehybridization Model
In an ideal tetrahedral sulfone, the
-
Compression: In thietane 1,1-dioxide, the 4-membered ring compresses the
angle to approximately 76° . -
Compensation: To maintain orbital orthogonality, the external
angle expands (widens). -
Rehybridization: According to Bent's rule and Walsh diagrams, the sulfur orbitals directing towards the oxygen atoms gain more s-character .
-
Frequency Shift:
-orbitals form stronger, shorter bonds than -orbitals.[1] The increased -character strengthens the force constant ( ), shifting the vibrational frequency ( ) to higher wavenumbers.
Comparative Spectral Analysis
The following table contrasts the diagnostic sulfone bands of thietane 1,1-dioxide against standard unstrained alternatives.
Table 1: Comparative Sulfone Stretching Frequencies
| Compound | Ring Size | Structure | Shift vs. Acyclic | ||
| Thietane 1,1-dioxide | 4-Membered | Cyclic (Strained) | 1312 | 1163 | +19 / +21 |
| Sulfolane | 5-Membered | Cyclic (Low Strain) | ~1300 | ~1150 | +7 / +8 |
| Dimethyl Sulfone | Acyclic | Open Chain | 1293 | 1142 | Reference |
Note: Values represent solid-state (KBr/Nujol) measurements. Solution-phase values may vary by ±5 cm⁻¹ due to solvent polarity.[1]
Diagnostic Evaluation[1][2]
-
Asymmetric Stretch (1312 cm⁻¹): This band is the primary identifier. In unstrained sulfones, this rarely exceeds 1300 cm⁻¹. A sharp band consistently appearing above 1310 cm⁻¹ is a strong indicator of the 4-membered sulfone ring.
-
Symmetric Stretch (1163 cm⁻¹): This band is often sharper and more intense than the asymmetric band. The shift from ~1140 to 1163 cm⁻¹ is chemically significant and clearly resolvable on standard FTIR instruments (resolution 4 cm⁻¹).
Experimental Protocol: Spectral Acquisition
To replicate these results and ensure data integrity, follow this validated workflow. Thietane 1,1-dioxide is a crystalline solid (mp 72-76 °C), requiring specific handling.[1]
Method A: ATR (Attenuated Total Reflectance) - Recommended[1]
-
Prerequisite: Diamond or ZnSe crystal.
-
Step 1: Place ~5 mg of crystalline sample onto the crystal face.
-
Step 2: Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid sulfones to avoid "weak band" artifacts).
-
Step 3: Acquire 16 scans at 4 cm⁻¹ resolution.
-
Validation: Ensure the baseline is flat. If the 1312 cm⁻¹ peak is distorted (derivative shape), reduce clamp pressure slightly to avoid crystal damage, or switch to Method B.
Method B: KBr Pellet (Classical)
-
Step 1: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried).
-
Step 2: Grind to a fine powder in an agate mortar (do not over-grind; sulfones can be hygroscopic).
-
Step 3: Press at 8-10 tons for 2 minutes to form a transparent disc.
-
Step 4: Measure against a blank air background.
Method C: Nujol Mull
-
Note: Nujol (mineral oil) has strong C-H bending bands at 1460 and 1375 cm⁻¹. These do not interfere with the sulfone bands (1312/1163), making this a viable rapid method.
Analytical Workflow Diagram
The following logic flow guides the researcher in identifying the thietane 1,1-dioxide moiety in a synthesized product.
Caption: Decision tree for distinguishing strained thietane sulfones from unstrained analogs using FTIR peak positions.
Applications in Drug Development
Understanding these bands is critical for:
-
Reaction Monitoring: Tracking the oxidation of thietane (sulfide) to thietane 1,1-dioxide. The appearance of the 1312/1163 doublet confirms complete oxidation.
-
Stability Testing: The strained ring is susceptible to nucleophilic ring opening. Loss of the 1312 cm⁻¹ band and emergence of acyclic sulfonate/sulfone bands (lower frequency) indicates degradation.
-
Scaffold Validation: In fragment-based drug discovery, the thietane dioxide ring is a polar, rigid isostere for carbonyls. IR confirms the ring remains intact during coupling reactions.
References
-
Stork, G., & Borowitz, I. J. (1960). Four-Membered Sulfones From Enamines and Aliphatic Sulfonyl Halides.[1] Journal of the American Chemical Society. Link
- Primary source for the 7.62 µm (1312 cm⁻¹) and 8.60 µm (1163 cm⁻¹) spectral assignments.
-
Givan, A., et al. (2002).[2][3] Infrared spectra and ab initio calculations of matrix isolated dimethyl sulfone and its water complex. Physical Chemistry Chemical Physics. Link
-
Source for high-precision acyclic dimethyl sulfone data (1293/1142 cm⁻¹).[1]
-
-
NIST Chemistry WebBook. Dimethyl Sulfone Infrared Spectrum. National Institute of Standards and Technology.[4][5] Link
- Verification of standard sulfone reference spectra.
-
Dittmer, D. C. (1998). Thietanes and Thietane-1,1-dioxides.[1][6][7][8][9][10][11] Comprehensive Heterocyclic Chemistry II.
- Review of synthesis and properties of 4-membered sulfur heterocycles.
Sources
- 1. 3-SULFOLENE(77-79-2) IR Spectrum [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Infrared spectra and ab initio calculations of matrix isolated dimethyl sulfone and its water complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Dimethyl sulfone [webbook.nist.gov]
- 5. Sulfone, methyl phenyl [webbook.nist.gov]
- 6. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US20240368181A1 - Quinoxaline derivatives and uses thereof - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Personal Protective Equipment (PPE) & Handling Guide: 1-(1,1-Dioxido-3-thietanyl)piperidine
Executive Safety Summary
1-(1,1-Dioxido-3-thietanyl)piperidine is a specialized heterocyclic intermediate, frequently utilized in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs). Structurally, it combines a basic piperidine ring with a reactive thietane-1,1-dioxide (sulfone) core.
While specific toxicological data for this exact molecule is often proprietary, Control Banding principles dictate that we treat it as a Category 3 (High Potency/Toxic) compound until proven otherwise. This classification is derived from the known corrosivity of piperidine moieties and the electrophilic reactivity of thietane dioxides.
Immediate Action Required:
-
Default State: Solid crystalline powder.
-
Primary Hazard: Inhalation of fine particulates and severe eye/mucous membrane irritation.
-
Containment Level: OEB 3 (Occupational Exposure Band 3) — Handling requires engineered containment (fume hood/isolator) plus specific PPE.
Hazard Mechanism & Risk Assessment
To understand why specific PPE is mandated, we must analyze the molecule's functional groups. This is not arbitrary; it is based on Structure-Activity Relationship (SAR) analysis.
| Functional Moiety | Hazard Characteristic | Physiological Risk |
| Piperidine Ring | Basic amine structure (pKa ~11 for parent). | Chemical Burns/Irritation: High potential for damaging mucous membranes (eyes/lungs) upon contact with moisture. |
| Thietane-1,1-Dioxide | Strained 4-membered sulfone ring. | Alkylating Potential: Electrophilic nature suggests potential for reacting with biological nucleophiles (DNA/Proteins). |
| Combined Solid | Fine crystalline lattice. | Dust Generation: High risk of airborne dispersion during weighing or transfer, leading to inhalation exposure. |
PPE Selection Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
Protective Equipment Specifications
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | P100 Respirator (Minimum) or PAPR (Powered Air Purifying Respirator) | N95 masks offer insufficient protection against fine chemical dusts of OEB 3 compounds. P100 filters capture 99.97% of particulates. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are inadequate. The basic nature of the piperidine moiety can cause irreversible corneal opacity if dust enters the eye. |
| Dermal (Hand) | Double Nitrile Gloves (0.11mm min. thickness) | Outer Glove: Protects against gross contamination.Inner Glove: Acts as a barrier against permeation if the outer glove is compromised. |
| Body | Tyvek® Lab Coat (Closed front) + Sleeve Covers | Cotton coats absorb chemicals. Tyvek provides a non-porous barrier to prevent dust accumulation on street clothes. |
PPE Decision Logic (Visualization)
The following decision tree illustrates the required safety tier based on the scale of operation.
Figure 1: Risk-based PPE selection logic. Note that "Process Scale" handling requires total containment (Isolator) or advanced respiratory protection.
Operational Protocols
Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of solids.
-
Static Control: Place an ionizing fan or anti-static gun inside the balance enclosure. Thietane sulfones are prone to static charge, causing powder to "jump" or disperse.
-
Damping: If compatible with the synthesis, pre-wet the receiving vessel with solvent to capture dust immediately upon transfer.
-
Technique: Use a disposable anti-static weighing boat. Do not use spatulas that generate static (e.g., plastic); use stainless steel.
Reaction Setup
-
Ventilation: All operations must occur within a certified chemical fume hood with a face velocity of 80-100 fpm.
-
Solvent Choice: When dissolving the solid, add solvent slowly down the side of the flask to prevent aerosolization of the powder.
Waste Disposal[1][2]
-
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a dedicated "Hazardous Solid Waste" bag. Seal this bag inside the hood before removal.
-
Liquid Waste: Segregate into "Basic Organic Waste" (due to piperidine content). Do not mix with strong oxidizers or acids without neutralization analysis.
Emergency Response & Spill Management
In the event of a spill, immediate action is required to prevent area contamination.[1][2][3][4][5]
Spill Cleanup Workflow
Figure 2: Step-by-step spill response protocol emphasizing dust suppression.
First Aid Measures
-
Eye Contact: Immediate irrigation for 15 minutes .[6][4] The basic nature of the compound requires prolonged flushing to normalize pH.
-
Skin Contact: Wash with soap and water.[1][6][4] Do not use alcohol (ethanol/isopropanol) as it may increase skin absorption of the sulfone moiety.
References
-
National Institutes of Health (NIH) - PubChem. Thietane 1,1-dioxide | C3H6O2S. Available at: [Link]
-
Safe Work Australia. Piperidine: Human health tier II assessment. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
